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  • Product: Tak-715
  • CAS: 303162-79-0

Core Science & Biosynthesis

Foundational

TAK-715: A Technical Deep Dive into its Mechanism of Action in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals Executive Summary TAK-715 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule implic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-715 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in the pathogenesis of various inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of TAK-715, with a focus on its role in inflammatory conditions such as rheumatoid arthritis and intervertebral disc degeneration. We will delve into its molecular interactions, downstream effects on inflammatory mediators, and its efficacy in preclinical models. This document synthesizes quantitative data into clear tabular formats, outlines detailed experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of TAK-715's therapeutic potential.

Core Mechanism of Action: Inhibition of p38 MAPK Signaling

TAK-715 exerts its anti-inflammatory effects primarily through the potent and selective inhibition of p38 MAPK, particularly the α and β isoforms.[1][2] The p38 MAPK signaling cascade is a critical regulator of the production of pro-inflammatory cytokines and other mediators that drive the pathology of chronic inflammatory diseases.[3][4][5]

Upon activation by upstream kinases such as MKK3/6, which are in turn activated by MAP3Ks like TAK1 in response to inflammatory stimuli (e.g., IL-1β, TNF-α, LPS), p38 MAPK phosphorylates a variety of downstream substrates.[4] These substrates include transcription factors and other kinases that regulate the expression of genes involved in inflammation and tissue destruction. By binding to the ATP-binding pocket of p38α, TAK-715 prevents the phosphorylation of these downstream targets, thereby attenuating the inflammatory response.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention by TAK-715.

TAK715_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α, LPS) Receptor Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK (α/β) MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream_Targets TAK_715 TAK-715 TAK_715->p38_MAPK Inflammatory_Response Inflammatory Response (Cytokine Production, Apoptosis, ECM Degradation) Downstream_Targets->Inflammatory_Response

Figure 1: Simplified p38 MAPK signaling pathway and TAK-715's point of inhibition.

Quantitative Data on TAK-715 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and pharmacokinetic properties of TAK-715.

Table 1: In Vitro Inhibitory Activity of TAK-715
TargetAssayIC50Reference
p38α MAPKKinase Assay7.1 nM[1][2]
p38β MAPKKinase Assay200 nM[1][2]
TNF-α releaseLPS-stimulated THP-1 cells48 nM[2][3]
p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1Kinase Assays>10 µM[2]
Table 2: In Vivo Efficacy and Pharmacokinetics of TAK-715 in Rats
ParameterModel/StudyValueReference
TNF-α Production InhibitionLPS-induced in mice (10 mg/kg, p.o.)87.6%[3]
Paw Volume ReductionAdjuvant-induced arthritis (30 mg/kg, p.o.)25%[3]
Cmax10 mg/kg, p.o.0.19 µg/mL[2]
AUC10 mg/kg, p.o.1.16 µg·h/mL[2]

Effects on Downstream Inflammatory Mediators and Cellular Processes

TAK-715 has been shown to modulate a range of downstream targets and cellular processes involved in inflammation.

Inhibition of Pro-inflammatory Cytokine and Mediator Production

By inhibiting p38 MAPK, TAK-715 effectively suppresses the production of key pro-inflammatory cytokines and mediators. In various cellular models, TAK-715 has been demonstrated to reduce the expression of:

  • Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in rheumatoid arthritis.[3]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

  • High Mobility Group Box 1 (HMGB1): A pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases.

Attenuation of Apoptosis and Extracellular Matrix (ECM) Degradation

In the context of intervertebral disc degeneration, TAK-715 has shown protective effects on nucleus pulposus cells. Specifically, it has been observed to:

  • Reduce Apoptosis: By modulating the expression of apoptosis-related proteins.

  • Inhibit ECM Degradation: By downregulating the expression of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS).

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of TAK-715.

Western Blot Analysis for Phosphorylated p38 MAPK

This protocol is used to determine the phosphorylation status of p38 MAPK, a direct indicator of its activation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis and Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture/ Tissue Homogenization Lysis Cell Lysis Protein_Quantification Protein Quantification (BCA Assay) SDS_PAGE SDS-PAGE Transfer Transfer to PVDF Membrane Blocking Blocking (e.g., 5% BSA) Primary_Ab Primary Antibody Incubation (anti-p-p38/anti-p38) Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Detection Chemiluminescent Detection

Figure 2: Workflow for Western blot analysis of p38 MAPK phosphorylation.

Methodology:

  • Cell Lysis: Cells are treated with or without TAK-715 and stimulated with an inflammatory agent (e.g., IL-1β). Cells are then lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and total p38. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for COX-2

This technique is employed to visualize the expression and localization of COX-2 within cells.

Methodology:

  • Cell Culture and Treatment: Cells are cultured on coverslips, treated with TAK-715, and stimulated with an inflammatory agent.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Cells are blocked and then incubated with a primary antibody against COX-2, followed by a fluorescently labeled secondary antibody.

  • Imaging: The coverslips are mounted on slides, and the fluorescent signal is visualized using a fluorescence microscope.

CCK-8 Assay for Cell Viability

The Cell Counting Kit-8 (CCK-8) assay is used to assess the cytotoxicity of TAK-715.[1]

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate.

  • Treatment: Cells are treated with various concentrations of TAK-715 for a specified duration.

  • CCK-8 Reagent Addition: The CCK-8 solution is added to each well.

  • Incubation and Measurement: The plate is incubated, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Rat Adjuvant-Induced Arthritis (AIA) Model

This in vivo model is used to evaluate the anti-arthritic efficacy of TAK-715.[6]

AIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Adjuvant_Injection Subcutaneous Injection of Complete Freund's Adjuvant (CFA) TAK715_Admin Oral Administration of TAK-715 or Vehicle Paw_Swelling Measurement of Paw Swelling Histopathology Histopathological Analysis of Joints Paw_Swelling->Histopathology

Figure 3: Experimental workflow for the rat adjuvant-induced arthritis model.

Methodology:

  • Induction: Arthritis is induced in rats by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw or base of the tail.[6][7]

  • Treatment: Rats are orally administered TAK-715 or a vehicle control daily.

  • Assessment: The severity of arthritis is assessed by measuring paw swelling and through histopathological examination of the joints for signs of inflammation and tissue damage.

LPS-Induced TNF-α Production in THP-1 Cells

This in vitro assay measures the effect of TAK-715 on the production of a key pro-inflammatory cytokine.

Methodology:

  • Cell Culture and Treatment: Human monocytic THP-1 cells are pre-treated with various concentrations of TAK-715.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Conclusion

TAK-715 is a potent and selective p38 MAPK inhibitor with a well-defined mechanism of action in inflammatory diseases. Its ability to suppress the production of key pro-inflammatory cytokines and mediators, coupled with its protective effects on cells and tissues, underscores its therapeutic potential. The preclinical data presented in this guide provide a strong rationale for its continued investigation in clinical settings for the treatment of rheumatoid arthritis and other inflammatory disorders. The detailed experimental protocols and visual aids included herein are intended to serve as a valuable resource for researchers and drug development professionals working in this field.

References

Exploratory

An In-depth Technical Guide to the p38 MAPK Signaling Pathway and the Investigational Inhibitor TAK-715

Audience: Researchers, scientists, and drug development professionals. Executive Summary The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cyto...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its central role in inflammation has made it a key target for therapeutic intervention in a host of autoimmune and inflammatory diseases.[2][3] This guide provides a detailed examination of the p38 MAPK cascade, its downstream effects, and the pharmacological profile of TAK-715, a potent and selective inhibitor of the p38α isoform.[4][5][6] We consolidate quantitative data on TAK-715's potency, selectivity, and in vivo efficacy, present detailed protocols for key experimental assays, and provide visual diagrams of the core signaling pathway and experimental workflows to support further research and development in this area.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is an evolutionarily conserved signaling cascade that translates a wide array of extracellular signals into specific cellular responses, including inflammation, apoptosis, cell cycle regulation, and cell differentiation.[1][2][7] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied isoform implicated in inflammatory processes.[2][6][8]

Core Signaling Cascade and Activation

Activation of the p38 MAPK pathway follows a three-tiered kinase cascade, beginning with a MAP Kinase Kinase Kinase (MAP3K), which phosphorylates and activates a MAP Kinase Kinase (MAP2K), which in turn dually phosphorylates and activates the p38 MAPK on specific threonine and tyrosine residues (TGY motif).[9][10][11]

  • Upstream Activators (MAP3Ks): A variety of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (UV radiation, osmotic shock), and growth factors, activate MAP3Ks like TAK1, ASK1, and MEKKs.[1][2][9]

  • Intermediate Kinases (MAP2Ks): The primary MAP2Ks responsible for activating p38 are MKK3 and MKK6.[1][2][9][10] MKK4 can also contribute to p38 activation.[9][12]

  • p38 MAPK: Once activated by MKK3/6, p38 MAPK translocates from the cytoplasm to the nucleus, where it can phosphorylate a multitude of downstream targets.[1]

p38_MAPK_Pathway Figure 1: The p38 MAPK Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Targets cluster_response Cellular Responses Cytokines Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Activate Stress Environmental Stress (UV, Osmotic Shock) Stress->MAP3K Activate MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylate p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 Phosphorylate (Thr180/Tyr182) Kinases Protein Kinases (MAPKAPK-2, MSK1/2) p38->Kinases Phosphorylate TFs Transcription Factors (ATF-2, c-Jun, MEF2C) p38->TFs Phosphorylate Inflammation Inflammation (Cytokine Production) Kinases->Inflammation TFs->Inflammation Apoptosis Apoptosis TFs->Apoptosis CellCycle Cell Cycle Control TFs->CellCycle

Figure 1: The p38 MAPK Signaling Pathway
Downstream Targets and Cellular Responses

Activated p38 MAPK phosphorylates a diverse range of substrates, leading to varied biological outcomes.[9]

  • Protein Kinases: p38 activates other kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2) and mitogen- and stress-activated protein kinase 1/2 (MSK1/2).[1] MAPKAPK-2 is notably involved in regulating the synthesis of pro-inflammatory cytokines like TNF-α.

  • Transcription Factors: Key transcription factors are direct substrates of p38. These include Activating Transcription Factor 2 (ATF-2), c-Jun, Myocyte Enhancer Factor 2C (MEF2C), and CHOP.[1][12] Phosphorylation of these factors enhances their transcriptional activity, leading to the expression of genes involved in inflammation and stress responses.[1]

TAK-715: A Selective p38α MAPK Inhibitor

TAK-715 is an orally active, potent small-molecule inhibitor of p38 MAPK, with high selectivity for the p38α isoform.[4][5] It has been investigated as a therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis, due to its ability to suppress the production of key inflammatory mediators like TNF-α.[13][14][15]

Mechanism of Action

TAK-715 functions as an ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of p38α, preventing the kinase from phosphorylating its downstream substrates.[3][4] This blockade effectively halts the signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation.[3][13]

TAK715_MoA Figure 2: Mechanism of Action of TAK-715 MKK6 Upstream Kinase (MKK6) p38a p38α MAPK MKK6->p38a Activates Substrate Downstream Substrate (e.g., MAPKAPK-2) p38a->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Inflammatory Response pSubstrate->Response Leads to TAK715 TAK-715 TAK715->p38a Inhibits

Figure 2: Mechanism of Action of TAK-715
Quantitative Data: Potency, Selectivity, Pharmacokinetics, and Efficacy

The pharmacological profile of TAK-715 has been characterized through various in vitro and in vivo studies. The quantitative data are summarized in the tables below.

Table 1: In Vitro Activity and Selectivity of TAK-715

Target / Assay IC50 Value Reference(s)
p38α MAPK 7.1 nM [4][5][15][16][17]
p38β MAPK 200 nM [5][17]
p38γ/δ, JNK1, ERK1, IKKβ >10 µM [4][5][17]

| LPS-stimulated TNF-α release (THP-1 cells) | 48 nM |[4][15][17] |

Table 2: Pharmacokinetic Properties of TAK-715

Species Parameter Value Dosing Reference(s)
Mouse Oral Bioavailability 18.4% N/A [4]
Rat Oral Bioavailability 21.1% N/A [4]
Rat Cmax 0.19 µg/mL 10 mg/kg, p.o. [5]

| Rat | AUC(0-24h) | 1.16 µg·h/mL | 10 mg/kg, p.o. |[5] |

Table 3: In Vivo Efficacy of TAK-715

Animal Model Endpoint Result Dosing Reference(s)
Mouse LPS-induced TNF-α production 87.6% inhibition 10 mg/kg, p.o. [4][17]

| Rat | Adjuvant-induced arthritis | 25% reduction in paw volume | 30 mg/kg, p.o. |[4][5] |

Key Experimental Methodologies

The characterization of p38 MAPK inhibitors like TAK-715 relies on a suite of standardized biochemical and cell-based assays, as well as animal models of inflammation.

In Vitro p38 Kinase Activity Assay (Non-Radioactive)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38 kinase.

Principle: Active p38 MAPK is isolated, typically by immunoprecipitation from cell lysates using an antibody against the phosphorylated (active) form of p38. The isolated kinase is then incubated with a known substrate (e.g., recombinant ATF-2 protein) and ATP. The amount of phosphorylated substrate is subsequently measured, often via Western blot using a phospho-specific antibody or through luminescence-based methods that quantify ATP consumption (e.g., ADP-Glo™).[11][18]

Detailed Protocol (Immunoprecipitation-Western Blot Method):

  • Cell Lysis: Prepare cell lysates from stimulated (e.g., UV-treated) cells known to have high p38 activity.

  • Immunoprecipitation (IP): Incubate cell lysates with an immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight at 4°C to capture active p38 kinase.[11]

  • Washing: Pellet the antibody-bead complex by centrifugation and wash several times with IP buffer to remove non-specific proteins.

  • Kinase Reaction: Resuspend the pellet in a kinase assay buffer containing recombinant ATF-2 substrate (1-2 µg), ATP (e.g., 100-200 µM), and the test inhibitor (e.g., TAK-715) or vehicle control.[11]

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for phospho-ATF-2 (Thr71).[11]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. The intensity of the phospho-ATF-2 band corresponds to p38 kinase activity.

Kinase_Assay_Workflow Figure 3: Workflow for a Non-Radioactive Kinase Assay start Start: Stimulated Cell Lysate ip 1. Immunoprecipitate Active p38 MAPK start->ip wash 2. Wash Beads ip->wash reaction 3. Kinase Reaction (Substrate + ATP + Inhibitor) wash->reaction terminate 4. Terminate Reaction (Add SDS Buffer) reaction->terminate sds 5. SDS-PAGE & Western Blot terminate->sds detect 6. Detect Phospho-Substrate (Chemiluminescence) sds->detect end End: Quantify Inhibition detect->end

Figure 3: Workflow for a Non-Radioactive Kinase Assay
Cell-Based TNF-α Release Assay

This functional assay measures the effect of an inhibitor on cytokine production in a relevant cell line.

Principle: The human monocytic cell line THP-1 is stimulated with lipopolysaccharide (LPS), which robustly activates the p38 MAPK pathway and induces the production and release of TNF-α. Cells are pre-treated with the inhibitor, and the concentration of TNF-α in the cell culture supernatant is measured by ELISA.

Detailed Protocol:

  • Cell Plating: Seed THP-1 cells in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of TAK-715 or vehicle control for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a standard human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control. Plot the data to determine the IC50 value.

Western Blotting for p38 Phosphorylation

This method directly assesses the activation state of p38 MAPK within cells.

Principle: Cells are treated with a stimulus (e.g., IL-1β) in the presence or absence of an inhibitor. Whole-cell lysates are then prepared, and Western blotting is used to detect the levels of phosphorylated p38 (p-p38) and total p38. A decrease in the p-p38/total p38 ratio indicates pathway inhibition.[13]

Detailed Protocol:

  • Cell Treatment: Plate cells (e.g., nucleus pulposus cells, NPCs) and allow them to adhere.[13] Pre-treat with TAK-715 for 2 hours before stimulating with IL-1β (e.g., 10 ng/mL) for the desired time (e.g., 48 hours).[13]

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phospho-p38 (Thr180/Tyr182). Subsequently, strip and re-probe the membrane with an antibody for total p38 as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and chemiluminescent detection to visualize bands. Densitometry is used to quantify the ratio of p-p38 to total p38.

Conclusion

The p38 MAPK pathway remains a high-interest target for the development of anti-inflammatory therapeutics. TAK-715 exemplifies a potent and selective p38α inhibitor that effectively suppresses inflammatory cytokine production in both in vitro and in vivo models. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field, facilitating the continued investigation of p38 MAPK signaling and the development of next-generation inhibitors for inflammatory and autoimmune diseases.

References

Foundational

TAK-715 as a selective p38α inhibitor

An In-depth Technical Guide to TAK-715: A Selective p38α Inhibitor For Researchers, Scientists, and Drug Development Professionals Abstract TAK-715 is a potent and orally active small molecule inhibitor of p38 mitogen-ac...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TAK-715: A Selective p38α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-715 is a potent and orally active small molecule inhibitor of p38 mitogen-activated protein kinase α (p38α), a key enzyme in the signaling cascade of inflammatory responses.[1][2][3] By selectively targeting p38α, TAK-715 effectively modulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and has demonstrated therapeutic potential in preclinical models of inflammatory diseases, particularly rheumatoid arthritis.[4][5] This technical guide provides a comprehensive overview of TAK-715, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action and Rationale

The p38 MAP kinase pathway is a critical signaling cascade that responds to environmental stress and pro-inflammatory cytokines.[6] Of the four p38 isoforms (α, β, γ, and δ), p38α is the most ubiquitously expressed and plays a central role in regulating the production of key inflammatory mediators, including TNF-α, interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).[7][8][9] In chronic inflammatory diseases like rheumatoid arthritis, the sustained activation of p38α is a key driver of the disease pathology.[10]

TAK-715 is a thiazole-benzamide derivative that functions as an ATP-competitive inhibitor of p38α.[4] X-ray crystallography studies have revealed that TAK-715 binds to the ATP pocket of p38α, occupying the hydrophobic back pocket, the adenine region, and the front pocket.[1][11] This binding stabilizes the enzyme in an inactive conformation, preventing the phosphorylation of downstream substrates and thereby inhibiting the inflammatory cascade. Its selectivity for p38α over other kinases, including other p38 isoforms, is a key characteristic that minimizes off-target effects.[1]

Signaling Pathway

The diagram below illustrates the p38α signaling pathway and the point of inhibition by TAK-715. External stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like IL-1β and TNF-α, activate upstream kinases (MKK3/6). These kinases then phosphorylate and activate p38α. Activated p38α, in turn, phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased expression of inflammatory mediators. TAK-715 blocks the kinase activity of p38α, thus preventing these downstream effects.

p38_pathway cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects LPS LPS MKK3_6 MKK3 / MKK6 LPS->MKK3_6 IL1b_TNFa IL-1β / TNF-α IL1b_TNFa->MKK3_6 p38a_inactive p38α (Inactive) MKK3_6->p38a_inactive Phosphorylation p38a_active p-p38α (Active) Transcription_Factors Transcription Factors (e.g., ATF2) p38a_active->Transcription_Factors Phosphorylation Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, COX-2) Transcription_Factors->Inflammatory_Mediators Gene Expression TAK715 TAK-715 TAK715->p38a_active Inhibition

Figure 1: p38α Signaling Pathway and TAK-715 Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for TAK-715 from various preclinical studies.

In Vitro Potency and Selectivity
Target/AssayIC50SpeciesCell Line/SystemReference
p38α MAPK 7.1 nMHumanCell-free assay[1][4]
p38β MAPK 200 nMHumanCell-free assay[2]
p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1 >10 µMHumanCell-free assay[1][2]
LPS-induced TNF-α production 48 nMHumanTHP-1 cells[1][4][5]
Casein Kinase I (CK1δ/ε) Inhibited--[2]
In Vivo Efficacy
Animal ModelSpeciesTreatmentEfficacyReference
LPS-induced TNF-α production Mouse10 mg/kg, p.o.87.6% inhibition[1][4][5]
Adjuvant-induced arthritis Rat30 mg/kg, p.o.25% reduction in paw volume[1][4]
Pharmacokinetic Profile
SpeciesBioavailabilityCmaxAUC(0-24h)Reference
Mouse 18.4%--[1]
Rat 21.1%0.19 µg/mL1.16 µg·h/mL[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory procedures.

p38α Kinase Activity Assay (In Vitro)

This assay measures the ability of TAK-715 to inhibit the phosphorylation of a substrate by purified p38α enzyme.

Workflow Diagram:

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - p38α Enzyme - ATF2 Substrate - ATP Solution - TAK-715 Dilutions add_inhibitor Add TAK-715 or vehicle to 384-well plate reagents->add_inhibitor add_enzyme Add p38α enzyme add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP mix to initiate reaction add_enzyme->add_substrate_atp incubate_rt Incubate at RT for 60 min add_substrate_atp->incubate_rt add_adpglo Add ADP-Glo™ Reagent incubate_rt->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_kinase_detection Add Kinase Detection Reagent incubate_adpglo->add_kinase_detection incubate_detection Incubate at RT for 30 min add_kinase_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calculate_ic50 Calculate % Inhibition and determine IC50 read_luminescence->calculate_ic50

Figure 2: Workflow for an in vitro p38α Kinase Assay.

Materials:

  • Recombinant human p38α enzyme

  • ATF2 fusion protein (substrate)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

  • ATP

  • TAK-715

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of TAK-715 in kinase buffer. Prepare a mixture of ATF2 substrate and ATP in kinase buffer.

  • Reaction Setup: To the wells of a 384-well plate, add 1 µL of TAK-715 dilution or vehicle (DMSO control).

  • Add 2 µL of diluted p38α enzyme to each well.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[12]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of TAK-715 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α Production Assay in THP-1 Cells

This cell-based assay measures the effect of TAK-715 on the production of TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • TAK-715

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Plate the cells in a 96-well plate. Pre-treat the cells with various concentrations of TAK-715 or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Analysis: Determine the IC50 of TAK-715 for TNF-α production.

Western Blot for Phospho-p38α

This protocol is used to detect the levels of phosphorylated (active) p38α in cell lysates following stimulation and treatment with TAK-715.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells (e.g., nucleus pulposus cells) with an inflammatory stimulus like IL-1β, with or without pre-treatment with TAK-715.[13] After treatment, wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-p38α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38α to serve as a loading control.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a common in vivo model for evaluating the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Materials:

  • Male Lewis rats

  • Complete Freund's Adjuvant (CFA)

  • TAK-715 formulation for oral gavage

  • Calipers for paw volume measurement

Procedure:

  • Induction of Arthritis: Induce arthritis by injecting CFA into the subplantar region of one hind paw.

  • Dosing: Begin oral administration of TAK-715 (e.g., 30 mg/kg) or vehicle daily, starting from the day of CFA injection or upon the appearance of secondary symptoms.[1]

  • Assessment:

    • Monitor the animals for clinical signs of arthritis, such as erythema and swelling.

    • Measure the volume of both the injected (primary) and contralateral (secondary) paws at regular intervals using calipers.

  • Termination and Analysis: At the end of the study, animals are euthanized. Paw tissues can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion. The percentage reduction in paw volume in the treated group compared to the vehicle group is a primary endpoint.[4]

Summary and Future Directions

TAK-715 is a highly selective and orally bioavailable inhibitor of p38α MAPK that demonstrates significant anti-inflammatory effects in both in vitro and in vivo models. Its ability to potently suppress the production of key pro-inflammatory cytokines provides a strong rationale for its development as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.[5] While it has progressed to Phase II clinical trials, the broader therapeutic potential of p38α inhibitors continues to be an area of active research, with considerations for optimizing efficacy while managing potential long-term safety profiles.[1][4][14] The detailed methodologies and data presented in this guide offer a valuable resource for researchers working on p38α inhibitors and the broader field of inflammatory disease drug discovery.

References

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Profile of TAK-715 Introduction TAK-715 is an orally active and potent small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting th...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of TAK-715

Introduction

TAK-715 is an orally active and potent small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform.[1][2][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][4][5] Consequently, inhibitors of this pathway are considered promising therapeutic agents for chronic inflammatory diseases, including rheumatoid arthritis (RA).[2][5] TAK-715 was identified as a clinical candidate for the treatment of RA and has undergone phase II clinical trials.[2][6] This document provides a comprehensive overview of the pharmacological profile of TAK-715, detailing its mechanism of action, quantitative preclinical data, and key experimental methodologies.

Mechanism of Action

TAK-715 exerts its therapeutic effects by inhibiting the p38 MAPK signaling cascade. This pathway is a key regulator of cellular responses to stress and cytokines.[7] In inflammatory conditions, stimuli like IL-1β or lipopolysaccharide (LPS) trigger the phosphorylation and activation of p38 MAPK.[2][4] Activated p38 (p-p38) then phosphorylates downstream targets, leading to the production of inflammatory mediators and cytokines, as well as processes like apoptosis and extracellular matrix (ECM) degradation.[4]

TAK-715 selectively binds to the ATP-binding pocket of p38α, with the amide NH of the molecule forming a hydrogen bond with the main-chain carbonyl of Met109 in the kinase.[3] This inhibition of p38α phosphorylation prevents the activation of the downstream signaling cascade.[4] The consequences of this inhibition include:

  • Reduced Inflammatory Cytokine and Mediator Production: TAK-715 significantly inhibits the production of TNF-α, COX-2, and HMGB1.[2][4]

  • Protection Against ECM Degradation: It prevents the degradation of crucial matrix components like collagen II by inhibiting matrix metalloproteinases (MMPs) such as MMP3 and MMP9, and ADAMTS5.[4]

  • Anti-Apoptotic Effects: TAK-715 modulates the expression of Bcl-2 family proteins, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax and cleaved-caspase3, thereby inhibiting apoptosis.[4]

TAK-715 also demonstrates cross-reactivity with casein kinase Iδ/ε (CK1δ/ε), which can lead to the inhibition of Wnt/β-catenin signaling at higher concentrations.[1][8]

Signaling Pathway Diagram

TAK715_Pathway Stimulus Inflammatory Stimuli (e.g., IL-1β, LPS) p38 p38 MAPK Stimulus->p38 activates p_p38 p-p38 MAPK (Active) p38->p_p38 phosphorylation Cytokines Inflammatory Mediators & Cytokines (TNF-α, COX-2, HMGB1) p_p38->Cytokines ECM ECM Degradation (MMPs, ADAMTS5) p_p38->ECM Apoptosis Apoptosis (↑Bax, ↓Bcl-2) p_p38->Apoptosis TAK715 TAK-715 TAK715->p38 inhibits CK1 CK1δ/ε TAK715->CK1 Wnt Wnt/β-catenin Signaling CK1->Wnt regulates

Caption: TAK-715 inhibits p38 MAPK phosphorylation, blocking downstream inflammatory effects.

Quantitative Pharmacological Data

The pharmacological activity of TAK-715 has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
Target/AssayIC50 ValueSpeciesNotesReference
p38α MAPK 7.1 nMHumanCell-free kinase assay[1][2][3][7]
p38β MAPK 200 nMHumanCell-free kinase assay. 28-fold selective for p38α.[1][3]
p38γ/δ MAPK >10 µMHumanNo significant inhibition.[1][3]
Other Kinases >10 µMHumanNo inhibition of JNK1, ERK1, IKKβ, MEKK1, or TAK1.[1][3]
Cytochrome P450 >10 µMHumanNo inhibitory activity against major CYPs, including CYP3A4.[1][2]
Table 2: Cellular and In Vivo Activity
Assay/ModelEndpointResultDose/ConcentrationReference
Cellular Activity
LPS-stimulated THP-1 cellsTNF-α ReleaseIC50 = 48 nMN/A[1][2][3]
IL-1β-stimulated NPCsCOX-2 & HMGB1 ProductionDose-dependent inhibition0.5 µM - 1.0 µM[4]
IL-1β-stimulated NPCsApoptosisInhibition of apoptosisPretreatment[4]
In Vivo Efficacy
LPS-induced miceTNF-α Production87.6% inhibition10 mg/kg, p.o.[2][3]
Rat Adjuvant-Induced ArthritisSecondary Paw Volume25% inhibition30 mg/kg, p.o.[3]
Table 3: Pharmacokinetic Profile
SpeciesDoseCmaxAUC(0-24h)Oral Bioavailability (%)Reference
Rat 10 mg/kg, p.o.0.19 µg/mL1.16 µg·h/mL21.1%[1][3]
Mouse N/AN/AN/A18.4%[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following are summaries of key experimental protocols used in the evaluation of TAK-715.

Protocol 1: In Vitro p38α Kinase Inhibition Assay

This assay determines the direct inhibitory effect of TAK-715 on its primary target.

  • Enzyme and Substrate Preparation: Recombinant human p38α MAPK is used as the enzyme source. A specific substrate, such as ATF2 (Activating Transcription Factor 2), is prepared in an appropriate assay buffer.

  • Compound Dilution: TAK-715 is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture containing the p38α enzyme, the substrate, and the test compound (TAK-715). The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This is typically done using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using an antibody-based detection system (e.g., HTRF, ELISA) that recognizes the phosphorylated form of the substrate.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular TNF-α Release Assay (LPS-stimulated THP-1 cells)

This assay measures the compound's ability to inhibit cytokine production in a relevant human cell line.

  • Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with FBS).

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Pre-incubation: Cells are pre-treated with various concentrations of TAK-715 or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production and release of TNF-α.

  • Incubation: The plates are incubated for a period sufficient to allow for robust TNF-α production (e.g., 4-6 hours).

  • Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available ELISA kit.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the log concentration of TAK-715.

Protocol 3: In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats

This is a standard preclinical model for evaluating the efficacy of anti-rheumatic agents.

AIA_Workflow cluster_workflow Experimental Workflow for Rat AIA Model start Day 0: Arthritis Induction (CFA Injection) treatment Day 1-21: Daily Dosing (TAK-715 or Vehicle, p.o.) start->treatment monitoring Ongoing Monitoring: Paw Volume Measurement Clinical Scoring treatment->monitoring endpoint Day 21: Terminal Endpoint (Blood/Tissue Collection) monitoring->endpoint analysis Post-Endpoint Analysis: Histopathology Biomarker Analysis endpoint->analysis

Caption: Workflow for evaluating TAK-715 efficacy in a rat model of rheumatoid arthritis.
  • Acclimatization: Male Lewis rats are acclimatized to laboratory conditions.

  • Induction (Day 0): Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw.

  • Treatment Initiation: Prophylactic or therapeutic dosing regimens can be used. For example, oral administration (p.o.) of TAK-715 (e.g., 3-30 mg/kg) or vehicle control begins on the day of induction or after the onset of clinical signs.[1][3]

  • Efficacy Assessment: The primary endpoint is the measurement of non-injected hind paw volume (secondary inflammation) using a plethysmometer at regular intervals. Clinical scores based on paw swelling, erythema, and joint mobility are also recorded.

  • Terminal Procedures: At the end of the study (e.g., Day 21), animals are euthanized. Blood samples may be collected for cytokine analysis, and hind paws are collected for histopathological assessment of inflammation, pannus formation, and bone/cartilage destruction.

  • Data Analysis: The percentage of inhibition of paw swelling in the TAK-715 treated groups is calculated relative to the vehicle-treated group.

Drug Development Rationale and Progression

The development of TAK-715 followed a logical, target-based approach common in modern drug discovery.

Development_Logic cluster_logic TAK-715 Development Pathway Target Target Identification p38 MAPK in inflammatory disease LeadGen Lead Generation & Optimization Synthesis of 4-phenyl-5-pyridyl-1,3-thiazoles Target->LeadGen SAR Structure-Activity Relationship (SAR) Improve potency (p38α) Reduce CYP inhibition LeadGen->SAR InVitro In Vitro Profiling Potency (IC50) Selectivity vs. other kinases SAR->InVitro InVivo In Vivo Efficacy Rodent models of arthritis and inflammation InVitro->InVivo PK Pharmacokinetics Oral bioavailability, Cmax, AUC in animals InVivo->PK Candidate Candidate Selection: TAK-715 (Potent, Selective, Orally Active) PK->Candidate Clinical Clinical Development Phase I/II trials for Rheumatoid Arthritis Candidate->Clinical

Caption: Logical progression of TAK-715 from target identification to clinical trials.

Conclusion

TAK-715 is a potent and selective inhibitor of p38α MAPK with a well-defined mechanism of action. It effectively suppresses the production of key inflammatory mediators in cellular assays and demonstrates significant efficacy in preclinical models of arthritis.[2][3] Its pharmacological profile, characterized by oral bioavailability and a lack of major cytochrome P450 inhibition, established it as a viable clinical candidate for the treatment of rheumatoid arthritis.[1][2] The data summarized herein provide a comprehensive technical foundation for researchers and drug developers interested in p38 MAPK inhibitors and the broader field of anti-inflammatory therapeutics.

References

Foundational

A Technical Guide to TAK-715: Mechanism of Action and Role in TNF-α Regulation

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: TAK-715 is a potent, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with notable selectivity f...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: TAK-715 is a potent, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with notable selectivity for the p38α isoform. The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory stimuli, playing a pivotal role in the biosynthesis of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] Consequently, inhibitors of this pathway, such as TAK-715, have been investigated as therapeutic agents for chronic inflammatory diseases like rheumatoid arthritis.[1][4] This document provides an in-depth technical overview of TAK-715, focusing on its mechanism of action in regulating TNF-α, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of the p38 MAPK Pathway

TAK-715 exerts its anti-inflammatory effects primarily by inhibiting the enzymatic activity of p38α MAPK.[5] This kinase is a key component of a signaling cascade that translates extracellular stress signals into a cellular response. In inflammatory contexts, stimuli such as lipopolysaccharide (LPS) or other cytokines (e.g., IL-1β) activate upstream kinases, which in turn phosphorylate and activate p38 MAPK.[6][7] Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors, leading to the increased transcription and translation of pro-inflammatory genes, most notably TNF-α.[3] TAK-715 binds to the ATP-binding pocket of p38α, preventing its kinase activity and thereby blocking the entire downstream signaling cascade that leads to TNF-α production.[5][6]

TAK715_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Intracellular Signaling Cascade cluster_downstream Downstream Effects LPS LPS / IL-1β UpstreamKinases Upstream Kinases (MKK3/6) LPS->UpstreamKinases Activates p38 p38 MAPK UpstreamKinases->p38 Phosphorylates p_p38 Phosphorylated p38 MAPK (Active) Targets Downstream Targets (e.g., Transcription Factors) p_p38->Targets Activates TAK715 TAK-715 TAK715->p38 Inhibits Phosphorylation TNFa TNF-α Synthesis & Release Targets->TNFa OtherCytokines Other Inflammatory Mediators (COX-2, etc.) Targets->OtherCytokines

Caption: TAK-715 Signaling Pathway Inhibition.

Quantitative Data Presentation

The efficacy of TAK-715 has been quantified in a series of preclinical in vitro and in vivo studies. The data highlights its potency against its primary target and its functional impact on TNF-α production.

Table 1: In Vitro Efficacy and Selectivity
ParameterTarget/AssayValueSource
IC₅₀ p38α MAPK7.1 nM[5][8][9]
IC₅₀ p38β MAPK200 nM[8][9]
Selectivity p38α vs p38β~28-fold[5]
IC₅₀ p38γ, p38δ, JNK1, ERK1>10 µM[5][9]
IC₅₀ LPS-stimulated TNF-α release (THP-1 cells)48 nM[1][8][9]
Table 2: In Vivo Efficacy in Animal Models
ModelSpeciesDosageEffectSource
LPS-Induced TNF-α ProductionMouse10 mg/kg, p.o.87.6% inhibition of TNF-α[1][5][9]
Adjuvant-Induced ArthritisRat30 mg/kg, p.o.25% reduction in paw swelling[5][9]
Table 3: Pharmacokinetic Profile
ParameterSpeciesDosageValueSource
Cₘₐₓ Rat10 mg/kg, p.o.0.19 µg/mL[5][8]
AUC Rat10 mg/kg, p.o.1.16 µg·h/mL[5][8]
Oral Bioavailability MouseNot specified18.4%[5]
Oral Bioavailability RatNot specified21.1%[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments used to characterize TAK-715.

Protocol: In Vitro p38α Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of TAK-715 on its molecular target.

  • Objective: To determine the IC₅₀ value of TAK-715 for p38α MAPK.

  • Materials: Recombinant human p38α enzyme, biotinylated substrate peptide (e.g., ATF2), ATP, TAK-715, assay buffer, plates, detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for HTRF).

  • Methodology:

    • Prepare serial dilutions of TAK-715 in DMSO and then dilute in kinase assay buffer.

    • Add the recombinant p38α enzyme to the wells of a microtiter plate.

    • Add the TAK-715 dilutions to the wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding EDTA.

    • Add detection reagents and incubate to allow for binding to the phosphorylated substrate.

    • Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

    • Calculate the percent inhibition for each TAK-715 concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro TNF-α Release Assay from THP-1 Cells

This cellular assay measures the functional consequence of p38 MAPK inhibition on cytokine production.

Experimental_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_incubate 3. Incubation cluster_analysis 4. Analysis A1 Seed THP-1 cells in 96-well plates A2 Differentiate cells (e.g., with PMA) A1->A2 B1 Pre-incubate cells with serial dilutions of TAK-715 A2->B1 B2 Stimulate cells with LPS (e.g., 1 µg/mL) B1->B2 C1 Incubate for 4-6 hours at 37°C, 5% CO₂ B2->C1 D1 Collect supernatant C1->D1 D2 Measure TNF-α concentration (ELISA or HTRF) D1->D2 D3 Calculate % Inhibition and determine IC₅₀ D2->D3

Caption: Workflow for In Vitro TNF-α Inhibition Assay.
  • Objective: To determine the IC₅₀ of TAK-715 for inhibiting LPS-induced TNF-α release.

  • Materials: Human monocytic THP-1 cell line, cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), Phorbol 12-myristate 13-acetate (PMA) for differentiation, Lipopolysaccharide (LPS), TAK-715, TNF-α ELISA kit.

  • Methodology:

    • Culture THP-1 monocytes and seed them into 96-well plates.

    • Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 10-100 ng/mL) for 24-48 hours. Wash cells to remove PMA.

    • Prepare serial dilutions of TAK-715. Pre-incubate the differentiated cells with the compound dilutions for 1-2 hours.

    • Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for negative controls).

    • Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.

    • Centrifuge the plates and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the IC₅₀ value by plotting the percent inhibition of TNF-α release against the log concentration of TAK-715.

Protocol: In Vivo Murine Model of LPS-Induced TNF-α Production

This protocol assesses the efficacy of orally administered TAK-715 in a systemic inflammation model.

  • Objective: To measure the in vivo inhibition of systemic TNF-α production by TAK-715.

  • Materials: BALB/c or C57BL/6 mice, TAK-715, vehicle for oral administration (e.g., 0.5% methylcellulose), LPS, sterile saline, blood collection supplies, TNF-α ELISA kit.

  • Methodology:

    • Fast mice overnight but allow access to water.

    • Prepare a formulation of TAK-715 in the vehicle. Administer TAK-715 orally (p.o.) by gavage at desired doses (e.g., 3, 10, 30 mg/kg). Administer vehicle to the control group.

    • After a set time post-dose (e.g., 1-2 hours, to allow for absorption), administer a systemic challenge of LPS (e.g., 0.1-1 mg/kg) via intraperitoneal (i.p.) injection.

    • At the time of peak TNF-α response (typically 1.5-2 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital sinus into tubes containing anticoagulant.

    • Separate plasma by centrifugation.

    • Measure the plasma TNF-α levels using an ELISA kit.

    • Calculate the percent inhibition of TNF-α production for each dose group compared to the vehicle-treated control group.

Logical Relationships and Broader Effects

The primary therapeutic rationale for TAK-715 is its potent inhibition of TNF-α. However, because p38 MAPK is involved in multiple cellular processes, its inhibition can lead to broader biological consequences. These include the downregulation of other inflammatory mediators and effects on cell survival and matrix integrity.[6]

Logical_Relationships cluster_primary Primary Therapeutic Effect cluster_secondary Secondary Biological Effects TAK715 TAK-715 p38 p38α MAPK Inhibition TAK715->p38 Directly Causes TNFa Suppression of TNF-α Production p38->TNFa Leads to OtherCytokines Reduction of Other Mediators (COX-2, HMGB1) p38->OtherCytokines Leads to Apoptosis Anti-Apoptotic Effects in specific cell types p38->Apoptosis Contributes to ECM Protection from ECM Degradation p38->ECM Contributes to

Caption: Logical Flow of TAK-715's Biological Effects.

It is also important to note that TAK-715 can exhibit off-target activity. It has been shown to inhibit Casein Kinase Iδ/ε (CK1δ/ε), which can interfere with Wnt/β-catenin signaling.[8][10] This cross-reactivity is an important consideration in drug development, as it could contribute to both therapeutic and adverse effects.

Conclusion

TAK-715 is a well-characterized inhibitor of p38α MAPK that effectively suppresses the production and release of the pivotal pro-inflammatory cytokine TNF-α. Its mechanism of action is rooted in the direct inhibition of the p38 MAPK signaling pathway. Quantitative preclinical data from both in vitro and in vivo models demonstrate its potency and oral activity, which supported its investigation as a potential treatment for rheumatoid arthritis. The detailed experimental protocols provided herein form the basis for the continued investigation of p38 MAPK inhibitors. Understanding the complete biological profile of TAK-715, including its primary on-target effects on TNF-α and its broader secondary and off-target activities, is essential for its potential future development and for the design of next-generation kinase inhibitors.

References

Exploratory

The Dual Role of TAK-715: A p38 MAPK Inhibitor with Off-Target Effects on Wnt/β-catenin Signaling

For Researchers, Scientists, and Drug Development Professionals Abstract TAK-715, an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), has been investigated primarily for its anti-inflamm...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-715, an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), has been investigated primarily for its anti-inflammatory properties, particularly in the context of rheumatoid arthritis.[1][2] However, subsequent research has unveiled a more complex pharmacological profile, revealing its ability to modulate the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth analysis of TAK-715, focusing on its dual mechanism of action. While its primary target is p38α MAPK, the inhibitory effects of TAK-715 on Wnt/β-catenin signaling are attributed to its off-target activity against casein kinase Iδ (CK1δ) and casein kinase Iε (CK1ε).[1][3] This document will detail the core mechanisms, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the involved signaling pathways and experimental workflows.

Introduction to TAK-715

TAK-715 is a small molecule inhibitor that has demonstrated efficacy in preclinical models of inflammatory diseases.[1] Its primary mechanism of action is the inhibition of p38α MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] Clinical trials have explored its potential in treating rheumatoid arthritis.

Beyond its intended target, TAK-715 has been identified as an inhibitor of the canonical Wnt/β-catenin signaling pathway.[3] This pathway is crucial in embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The initial hypothesis that p38 MAPK directly regulates Wnt signaling has been challenged by studies showing that the effect of TAK-715 on this pathway is independent of its p38 inhibitory activity.[3] Instead, kinase profiling studies have revealed that TAK-715 exhibits cross-reactivity with CK1δ and CK1ε, essential positive regulators of the Wnt/β-catenin cascade.[3]

Mechanism of Action

Inhibition of p38 MAPK Signaling

TAK-715 is a potent inhibitor of p38α MAPK. This kinase is a central node in a signaling pathway activated by cellular stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates various downstream substrates, leading to the transcriptional activation of genes encoding inflammatory mediators like TNF-α. By inhibiting p38α, TAK-715 effectively blocks this inflammatory cascade.

Off-Target Inhibition of Wnt/β-catenin Signaling via Casein Kinase Iδ/ε

The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to its receptor complex, which includes a Frizzled (Fz) receptor and a low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptor. In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase I (CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

CK1δ and CK1ε play a critical role in this process by priming β-catenin for subsequent phosphorylation by GSK3β. The binding of a Wnt ligand leads to the recruitment of the destruction complex to the plasma membrane, resulting in the inhibition of β-catenin phosphorylation. Stabilized β-catenin then accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes.

TAK-715's inhibitory effect on this pathway stems from its direct inhibition of CK1δ and CK1ε.[3] By blocking the activity of these kinases, TAK-715 prevents the initial phosphorylation of β-catenin, thereby mimicking the effect of Wnt signaling and leading to β-catenin stabilization. However, studies have also shown that TAK-715 inhibits Wnt-3a-induced phosphorylation of Dishevelled-2 (Dvl2), a key scaffold protein in the Wnt pathway, suggesting a more complex interaction.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of TAK-715 from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition by TAK-715

Target KinaseIC50 (nM)Assay TypeReference
p38α MAPK7.1Cell-free assay[1]
p38β MAPK200Cell-free assay[1]
p38γ/δ MAPK>10,000Not specified[1]
JNK1>10,000Not specified[1]
ERK1>10,000Not specified[1]
IKKβ>10,000Not specified[1]
MEKK1>10,000Not specified[1]
TAK1>10,000Not specified[1]
Casein Kinase Iδ/εInhibition >80% at 1µMKinase Panel Screen

Table 2: Cellular Activity of TAK-715

AssayCell LineIC50 (nM)EffectReference
LPS-stimulated TNF-α releaseTHP-148Inhibition[1]
Wnt-3a-stimulated β-catenin nuclear entryNot specifiedNot specifiedInhibition[3]
Wnt-3a-induced Dvl2 phosphorylationU2OS-EFC10,000 (10 µM)Inhibition[1]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (TAK-715) at various concentrations

  • 96-well or 384-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of TAK-715 in DMSO and then in kinase reaction buffer.

  • In each well of the plate, add the kinase, the substrate peptide, and the diluted TAK-715.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a chelating agent for fluorescent assays).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For fluorescent assays, measure the fluorescence intensity using a plate reader.

  • Plot the percentage of kinase activity against the logarithm of the TAK-715 concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • Cells stably or transiently expressing a TCF/LEF-driven luciferase reporter construct (e.g., TOPflash) and a control reporter (e.g., Renilla luciferase).

  • Wnt3a conditioned medium or recombinant Wnt3a.

  • TAK-715 at various concentrations.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of TAK-715 for 1-2 hours.

  • Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a. Include a non-stimulated control.

  • Incubate the cells for 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Calculate the fold induction of luciferase activity by Wnt3a in the presence and absence of TAK-715.

  • Plot the fold induction against the TAK-715 concentration to determine its inhibitory effect.

Immunoprecipitation and Western Blot for Dvl2 Phosphorylation

This protocol is used to assess the phosphorylation status of Dvl2.

Materials:

  • Cell line (e.g., U2OS).

  • Wnt3a conditioned medium.

  • TAK-715.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Anti-Dvl2 antibody for immunoprecipitation.

  • Protein A/G agarose beads.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-Dvl2 and anti-phospho-Dvl2 (if available, otherwise observe band shift).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Culture cells and treat with or without Wnt3a and TAK-715 for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-Dvl2 antibody overnight at 4°C.

  • Add protein A/G agarose beads to capture the immune complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against Dvl2. Phosphorylation of Dvl2 often results in a noticeable upward shift in its molecular weight on the gel.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

Wnt_Signaling_and_TAK715 cluster_Wnt_Activation Wnt/β-catenin Pathway Activation cluster_nucleus_inner Wnt/β-catenin Pathway Activation cluster_TAK715_Inhibition Inhibition by TAK-715 Wnt Wnt Ligand Fz_LRP Frizzled/LRP5/6 Receptor Wnt->Fz_LRP Binds Dvl Dishevelled (Dvl) Fz_LRP->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1δ/ε) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin Nucleus Nucleus beta_catenin->Nucleus Translocates Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF Target_Genes Wnt Target Gene Expression TCF_LEF->Target_Genes Activates TAK715 TAK-715 p38 p38 MAPK TAK715->p38 Inhibits (Primary Target) CK1 CK1δ/ε TAK715->CK1 Inhibits (Off-Target) Inflammation Inflammation p38->Inflammation Promotes CK1->Destruction_Complex Component of

Caption: TAK-715's dual mechanism of action on p38 MAPK and Wnt/β-catenin signaling.

Experimental Workflows

Experimental_Workflows cluster_Kinase_Assay In Vitro Kinase Assay (IC50) cluster_Luciferase_Assay TCF/LEF Luciferase Reporter Assay cluster_IP_Western Immunoprecipitation & Western Blot KA1 Prepare Kinase, Substrate, and TAK-715 dilutions KA2 Incubate components and initiate with ATP KA1->KA2 KA3 Stop reaction and measure activity KA2->KA3 KA4 Plot activity vs. [TAK-715] and calculate IC50 KA3->KA4 LA1 Seed reporter cells LA2 Pre-treat with TAK-715 LA1->LA2 LA3 Stimulate with Wnt3a LA2->LA3 LA4 Lyse cells and measure luciferase activity LA3->LA4 LA5 Normalize and analyze data LA4->LA5 IP1 Cell treatment and lysis IP2 Immunoprecipitate Dvl2 IP1->IP2 IP3 Elute and run SDS-PAGE IP2->IP3 IP4 Western blot for Dvl2 (observe band shift) IP3->IP4

Caption: Workflow diagrams for key experimental protocols.

Conclusion

TAK-715 presents a fascinating case of a targeted inhibitor with significant off-target effects that open up new avenues for research and potential therapeutic applications. While its development was focused on the inhibition of p38 MAPK for inflammatory diseases, its ability to modulate the Wnt/β-catenin pathway through the inhibition of CK1δ/ε highlights the importance of comprehensive kinase profiling in drug discovery. This dual activity could have implications for its therapeutic window and potential side effects, but also suggests that TAK-715 and similar molecules could be repurposed for diseases driven by aberrant Wnt signaling. Further investigation into the precise molecular interactions and the downstream consequences of TAK-715's action on the Wnt pathway is warranted to fully understand its pharmacological profile and potential clinical utility.

References

Foundational

In Vivo Efficacy of TAK-715 in Arthritis Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of TAK-715, a potent and orally active inhibitor of p38 mitogen-a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of TAK-715, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), in established models of arthritis. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to TAK-715

TAK-715, chemically known as N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridinyl]benzamide, is a selective inhibitor of p38 MAPK, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1] These cytokines are major drivers of the chronic inflammation, synovial hyperplasia, and joint destruction characteristic of rheumatoid arthritis.[1] By targeting the p38 MAPK pathway, TAK-715 aims to modulate these pathological processes.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade activated by various extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1. Activation of this pathway in immune and synovial cells leads to the downstream activation of transcription factors and other kinases, culminating in the increased expression of genes that drive inflammation and joint degradation. TAK-715 exerts its therapeutic effect by inhibiting p38α and p38β isoforms, thereby disrupting this inflammatory cascade.

p38_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TAK1 TAK1 TNFR->TAK1 IL1R->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors TAK715 TAK-715 TAK715->p38 GeneExpression Pro-inflammatory Gene Expression MK2->GeneExpression mRNA stability TranscriptionFactors->GeneExpression

Figure 1: Simplified p38 MAPK Signaling Pathway in Arthritis.

In Vitro and In Vivo Efficacy Data

TAK-715 has demonstrated potent inhibition of the p38 MAPK pathway in both enzymatic and cellular assays, which translates to significant anti-inflammatory effects in animal models of arthritis.

In Vitro Activity

The inhibitory activity of TAK-715 against p38 MAPK isoforms and its effect on TNF-α production are summarized below.

TargetAssay TypeIC50Reference
p38α MAPKEnzymatic7.1 nM[1]
p38β MAPKEnzymatic200 nM[1]
TNF-α ProductionLPS-stimulated THP-1 cells48 nM[1]

Table 1: In Vitro Inhibitory Activity of TAK-715.

In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA)

TAK-715 has shown significant efficacy in a rat model of adjuvant-induced arthritis, a widely used model for screening anti-inflammatory compounds.

Animal ModelParameterDose (Oral)EfficacyReference
Rat Adjuvant-Induced ArthritisPaw Swelling / Volume30 mg/kg25% reduction vs. vehicle[1]
Rat Adjuvant-Induced ArthritisSecondary Paw Volume3 - 30 mg/kgSignificant reduction[1]
Rat (LPS Challenge)TNF-α ProductionNot Specified87.6% inhibition[1]

Table 2: In Vivo Efficacy of TAK-715 in Rat Models.

Note: Detailed dose-response data and efficacy in other arthritis models, such as collagen-induced arthritis, are not extensively available in the public domain.

Experimental Protocols

The following sections describe standardized, detailed methodologies for the key in vivo arthritis models relevant to the evaluation of TAK-715.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is characterized by a robust and rapid inflammatory response in the joints following immunization with an adjuvant.

I. Animals:

  • Species: Rat

  • Strain: Lewis or Sprague-Dawley

  • Age: 7-8 weeks

  • Housing: Specific Pathogen-Free (SPF) conditions with a standard 12-hour light/dark cycle and ad libitum access to food and water.

II. Induction Protocol:

  • Adjuvant Preparation: Prepare a suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in sterile mineral oil or incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.

  • Immunization: On day 0, administer a single 0.1 mL subcutaneous injection of the adjuvant suspension into the plantar surface of the right hind paw or the base of the tail.

  • Disease Development: A primary inflammatory response develops in the injected paw within days. A secondary, systemic arthritic response affecting the non-injected paws typically appears between days 10 and 14.

III. Drug Administration (Example Therapeutic Protocol):

  • Compound: TAK-715

  • Formulation: Suspend in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Administer orally (p.o.) via gavage once daily, starting from the onset of secondary paw swelling (e.g., day 10) and continuing for a predefined period (e.g., 14-21 days).

  • Groups:

    • Vehicle Control

    • TAK-715 (e.g., 3, 10, 30 mg/kg)

    • Positive Control (e.g., Methotrexate)

IV. Efficacy Assessment:

  • Clinical Scoring: Score arthritis severity in each non-injected paw daily or every other day on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.

  • Paw Volume/Thickness: Measure the volume of the non-injected hind paw using a plethysmometer or the thickness using a digital caliper.

  • Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is an autoimmune model that shares many immunological and pathological features with human rheumatoid arthritis.

I. Animals:

  • Species: Mouse

  • Strain: DBA/1 (highly susceptible)

  • Age: 8-10 weeks

II. Induction Protocol:

  • Emulsion Preparation: Emulsify type II collagen (from bovine or chicken) with Complete Freund's Adjuvant (CFA) to a final concentration of 2 mg/mL collagen.

  • Primary Immunization: On day 0, inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization: On day 21, administer a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Disease Development: Arthritis typically develops 28-35 days after the primary immunization.

III. Drug Administration and Efficacy Assessment:

  • Follow similar procedures for drug administration (prophylactic or therapeutic) and efficacy assessment (clinical scoring, paw thickness, histology) as described for the AIA model.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound like TAK-715 in a preclinical arthritis model.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization (e.g., DBA/1 Mice) Day0 Day 0: Primary Immunization (Collagen + CFA) Acclimatize->Day0 Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Onset Arthritis Onset (Approx. Day 28-35) Day21->Onset Grouping Group Allocation (Vehicle, TAK-715, Positive Control) Onset->Grouping Dosing Daily Oral Dosing (e.g., 14-21 days) Grouping->Dosing Monitoring Regular Monitoring: - Clinical Score - Paw Thickness - Body Weight Dosing->Monitoring Termination Study Termination Monitoring->Termination Histo Histopathology of Joints (Inflammation, Damage) Termination->Histo Biomarkers Biomarker Analysis (Serum Cytokines, etc.) Termination->Biomarkers Data Data Analysis & Reporting Histo->Data Biomarkers->Data

Figure 2: General Experimental Workflow for Preclinical Arthritis Studies.

Conclusion

The available data indicate that TAK-715 is a potent, orally bioavailable p38 MAPK inhibitor with demonstrated anti-inflammatory efficacy in a rat model of adjuvant-induced arthritis.[1] Its mechanism of action, targeting a key node in the inflammatory signaling cascade, provides a strong rationale for its development as a therapeutic agent for rheumatoid arthritis. Further detailed studies, particularly dose-ranging efficacy and histological analyses in both AIA and CIA models, would be beneficial to fully characterize its preclinical profile and therapeutic potential.

References

Exploratory

A Technical Guide to the Anti-Inflammatory Properties of TAK-715

For Researchers, Scientists, and Drug Development Professionals Introduction: TAK-715 is a potent and orally active small molecule inhibitor with significant anti-inflammatory properties. It was developed as a therapeuti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: TAK-715 is a potent and orally active small molecule inhibitor with significant anti-inflammatory properties. It was developed as a therapeutic candidate for chronic inflammatory diseases, particularly rheumatoid arthritis (RA). The primary mechanism of action for TAK-715 is the selective inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory characteristics of TAK-715, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and in the production of inflammatory mediators.[2][3] TAK-715 exerts its anti-inflammatory effects by selectively inhibiting the α and β isoforms of p38 MAPK.[4][5] This inhibition prevents the downstream activation of transcription factors and other substrates that are critical for the synthesis and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6][7] By blocking this pathway, TAK-715 effectively dampens the inflammatory response at a critical control point. The compound binds to the ATP pocket of p38α, occupying the hydrophobic back pocket, the adenine region, and the front pocket.[5][8]

Recent studies have also shown that TAK-715 can ameliorate inflammation, apoptosis, and extracellular matrix (ECM) degradation in nucleus pulposus cells (NPCs) stimulated with IL-1β, suggesting its potential in treating intervertebral disc degeneration.[7] This effect is achieved by inhibiting the phosphorylation of p38.[7]

It is also important to note that some effects of TAK-715 previously attributed to p38 MAPK inhibition, specifically on the Wnt/β-catenin signaling pathway, have been shown to be a result of cross-reactivity with casein kinase Iδ/ε (CK1δ/ε).[4][9]

TAK715_p38_Pathway stimulus Inflammatory Stimuli (e.g., LPS, IL-1β) tak1 TAK1 stimulus->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK (α, β) mkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) substrates->cytokines inflammation Inflammatory Response cytokines->inflammation tak715 TAK-715 inhibition inhibition tak715->inhibition inhibition->p38

Caption: p38 MAPK signaling pathway inhibition by TAK-715.

Quantitative Data on Anti-Inflammatory Activity

The potency and efficacy of TAK-715 have been quantified through various in vitro and in vivo assays. The data are summarized below for clear comparison.

Table 1: In Vitro Inhibitory Activity of TAK-715
Target/AssayCell LineIC50 ValueCitation
p38α MAPKCell-free assay7.1 nM[1][5][6]
p38β MAPKCell-free assay200 nM[4]
LPS-stimulated TNF-α releaseHuman monocytic THP-148 nM[1][5][6]
Table 2: Kinase Selectivity Profile of TAK-715
KinaseActivityCitation
p38αIC50 = 7.1 nM[5]
p38β28-fold less selective than p38α[5]
p38γNo inhibition (IC50 > 10 µM)[4]
p38δNo inhibition (IC50 > 10 µM)[4]
JNK1, ERK1, IKKβ, MEKK1No inhibition (IC50 > 10 µM)[4][5]
Casein Kinase I (CK1δ/ε)Cross-reactivity observed[4][9]
Table 3: In Vivo Efficacy of TAK-715
ModelSpeciesDosageEffectCitation
LPS-induced TNF-α productionMice10 mg/kg, p.o.87.6% inhibition[1][3][5]
Adjuvant-induced arthritisRat30 mg/kg, p.o.25% reduction in paw volume[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

p38α Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of TAK-715 on the enzymatic activity of p38α.

  • Enzyme and Substrate: Recombinant human p38α MAPK is used as the enzyme. A specific substrate, such as ATF2 (Activating Transcription Factor 2), is prepared in a reaction buffer.

  • Inhibitor Preparation: TAK-715 is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and inhibitor.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is measured. This is typically done using methods like ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of ³²P from [γ-³²P]ATP.

  • Data Analysis: The concentration of TAK-715 that causes 50% inhibition of p38α activity (IC50) is calculated from the dose-response curve.

LPS-Stimulated TNF-α Release from THP-1 Cells

This cell-based assay measures the ability of TAK-715 to inhibit cytokine production in a relevant human cell line.

  • Cell Culture: Human monocytic THP-1 cells are cultured and maintained in appropriate media.[2]

  • Pre-treatment: Cells are pre-incubated with various concentrations of TAK-715 for a set period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell cultures.[2]

  • Incubation: The cells are incubated for several hours (e.g., 4-6 hours) to allow for the production and release of TNF-α.

  • Quantification: The concentration of TNF-α in the cell culture supernatant is measured using a commercially available ELISA kit.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of TNF-α inhibition against the concentration of TAK-715.[1]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models k_assay p38 Kinase Assay (Cell-Free) k_result IC50 for p38α/β k_assay->k_result thp1_assay THP-1 Cell Assay thp1_result IC50 for TNF-α Release thp1_assay->thp1_result lps_model LPS-Induced TNF-α Model (Mouse) lps_result % TNF-α Inhibition lps_model->lps_result ra_model Adjuvant-Induced Arthritis (Rat) ra_result % Reduction in Paw Swelling ra_model->ra_result

Caption: General experimental workflow for evaluating TAK-715.
Rat Adjuvant-Induced Arthritis (AIA) Model

This in vivo model assesses the therapeutic efficacy of TAK-715 in a well-established animal model of rheumatoid arthritis.

  • Induction of Arthritis: Arthritis is induced in rats by intradermal injection of Freund's complete adjuvant at the base of the tail.

  • Treatment: Once arthritis is established (typically around day 10-14), oral administration (p.o.) of TAK-715 or a vehicle control begins and continues daily.[5][6]

  • Assessment: The primary endpoint is the measurement of paw volume (swelling) using a plethysmometer at regular intervals throughout the study.

  • Analysis: The percentage of inhibition of paw swelling in the TAK-715-treated group is calculated relative to the vehicle-treated group.[5]

IL-1β-Stimulated Nucleus Pulposus Cell (NPC) Model

This model investigates the protective effects of TAK-715 on intervertebral disc cells under inflammatory conditions.[7]

  • Cell Isolation and Culture: NPCs are isolated from rat intervertebral discs and cultured.

  • Treatment and Stimulation: NPCs are pre-incubated with TAK-715 (e.g., 0.5 µM and 1.0 µM) for 2 hours, followed by co-treatment with IL-1β (10 ng/ml) to induce an inflammatory and catabolic state.[7]

  • Endpoint Analysis: After a defined period (e.g., 48 hours), cells and supernatant are collected. Endpoints include:

    • Western Blot: To measure protein levels of inflammatory markers (COX-2, HMGB1), ECM components (Collagen II, MMPs, ADAMTSs), and p38 phosphorylation.[7]

    • Immunofluorescence: To visualize the expression and localization of proteins like COX-2 and phosphorylated p38.[7]

    • Apoptosis Assays: To quantify IL-1β-induced cell death and the protective effect of TAK-715.

NPC_Experiment il1b IL-1β Stimulation p38_act p38 MAPK Phosphorylation il1b->p38_act inflammation Inflammation (COX-2, HMGB1) p38_act->inflammation ecm_deg ECM Degradation (MMPs, ADAMTSs) p38_act->ecm_deg apoptosis Apoptosis p38_act->apoptosis disc_deg Disc Degeneration inflammation->disc_deg ecm_deg->disc_deg apoptosis->disc_deg tak715 TAK-715 inhibition inhibition tak715->inhibition inhibition->p38_act

Caption: TAK-715 mechanism in IL-1β-stimulated nucleus pulposus cells.

Clinical Development Status

Based on its potent preclinical anti-inflammatory activity and favorable oral bioavailability, TAK-715 was advanced into clinical trials for the treatment of rheumatoid arthritis.[1][2] The compound has been evaluated in Phase II clinical trials to assess its safety and efficacy in patients.[8]

Conclusion

TAK-715 is a selective inhibitor of p38α/β MAPK that demonstrates potent anti-inflammatory effects across a range of preclinical models. Its ability to robustly suppress the production of key inflammatory cytokines like TNF-α provides a strong rationale for its development as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Further research has also highlighted its potential utility in mitigating inflammation and matrix degradation associated with intervertebral disc disease. The comprehensive data from in vitro and in vivo studies underscore the therapeutic potential of targeting the p38 MAPK pathway with TAK-715.

References

Foundational

TAK-715 for Intervertebral Disc Degeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Intervertebral disc degeneration (IDD) is a primary contributor to low back pain, a condition with a staggering lifetime prevalence of 80%. The...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intervertebral disc degeneration (IDD) is a primary contributor to low back pain, a condition with a staggering lifetime prevalence of 80%. The pathology of IDD is characterized by a cascade of cellular and extracellular matrix (ECM) changes within the intervertebral disc, leading to loss of structural integrity and function. Key events in this degenerative cascade include inflammation, apoptosis of nucleus pulposus cells (NPCs), and degradation of the ECM, which is rich in collagen II and aggrecan. The pro-inflammatory cytokine Interleukin-1β (IL-1β) is a major driver of these degenerative processes.

TAK-715, a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), has emerged as a promising therapeutic candidate for IDD.[1][2] The p38 MAPK signaling pathway is a key transducer of cellular stress and inflammatory signals, and its activation is implicated in the pathogenesis of IDD.[3][4] This technical guide provides an in-depth overview of the research on TAK-715 for IDD, focusing on its mechanism of action, experimental data, and detailed protocols for its investigation.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

TAK-715 exerts its therapeutic effects by directly inhibiting the phosphorylation of p38 MAPK.[1][5] In the context of IDD, pro-inflammatory stimuli such as IL-1β trigger the activation of the p38 MAPK pathway in NPCs.[1] This activation leads to a downstream cascade of events, including the upregulation of inflammatory mediators and matrix-degrading enzymes, and the induction of apoptosis.[1][6] By blocking the phosphorylation of p38, TAK-715 effectively curtails these downstream effects, thereby mitigating the inflammatory and catabolic responses that drive disc degeneration.[1][5]

Signaling Pathway Diagram

TAK715_Mechanism_of_Action IL1B IL-1β TAK1 TAK1 IL1B->TAK1 stimulates MKK36 MKK3/6 TAK1->MKK36 p38 p38 MAPK MKK36->p38 phosphorylates Inflammation Inflammation (COX-2, HMGB1) p38->Inflammation ECM_Degradation ECM Degradation (MMP3, MMP9, ADAMTS5) p38->ECM_Degradation Apoptosis Apoptosis (↑Bax, ↑Cleaved Caspase-3 ↓Bcl-2) p38->Apoptosis TAK715 TAK-715 TAK715->p38 inhibits Disc_Degeneration Intervertebral Disc Degeneration Inflammation->Disc_Degeneration ECM_Degradation->Disc_Degeneration Apoptosis->Disc_Degeneration

Caption: Mechanism of action of TAK-715 in inhibiting IL-1β-induced intervertebral disc degeneration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on TAK-715. The data is primarily sourced from Wang et al., Arthritis Research & Therapy (2023).[1]

Table 1: In Vitro Effects of TAK-715 on IL-1β-Stimulated Nucleus Pulposus Cells (NPCs)
ParameterOutcome MeasureControlIL-1β (10 ng/mL)IL-1β + TAK-715 (0.5 µM)IL-1β + TAK-715 (1.0 µM)
p38 MAPK Activation p-p38/p38 ratio (Western Blot)BaselineSignificant IncreaseDose-dependent DecreaseSignificant Decrease
Inflammation COX-2 Protein ExpressionLowSignificant IncreaseDose-dependent DecreaseSignificant Decrease
HMGB1 Protein ExpressionLowSignificant IncreaseDose-dependent DecreaseSignificant Decrease
ECM Metabolism Collagen II Protein ExpressionHighSignificant DecreaseDose-dependent IncreaseSignificant Increase
MMP3 Protein ExpressionLowSignificant IncreaseDose-dependent DecreaseSignificant Decrease
MMP9 Protein ExpressionLowSignificant IncreaseDose-dependent DecreaseSignificant Decrease
ADAMTS5 Protein ExpressionLowSignificant IncreaseDose-dependent DecreaseSignificant Decrease
Apoptosis Bcl-2 Protein ExpressionHighSignificant DecreaseDose-dependent IncreaseSignificant Increase
Bax Protein ExpressionLowSignificant IncreaseDose-dependent DecreaseSignificant Decrease
Cleaved Caspase-3 ExpressionLowSignificant IncreaseDose-dependent DecreaseSignificant Decrease
Apoptosis Rate (Flow Cytometry)LowSignificant IncreaseDose-dependent DecreaseSignificant Decrease

Data are presented as observed trends from graphical representations in the source publication. Statistical significance was reported as P < 0.05, P < 0.01, or P < 0.001.[1]

Table 2: In Vivo Effects of TAK-715 in a Rat Model of Intervertebral Disc Degeneration
ParameterOutcome MeasureControl GroupIDD Group (Puncture + Saline)IDD + TAK-715 Group
Disc Degeneration MRI T2 Signal IntensityHighSignificant DecreaseSignificantly Higher than IDD Group
Pfirrmann ScoreLowSignificant IncreaseSignificantly Lower than IDD Group
Histological ScoreLowSignificant IncreaseSignificantly Lower than IDD Group
ECM Integrity Collagen II (IHC)HighSignificantly DecreasedSignificantly Increased vs. IDD Group
p38 Activation p-p38 (IHC)LowSignificantly IncreasedSignificantly Decreased vs. IDD Group

Data are based on MRI and histological analysis at 8 weeks post-surgery. Statistical significance was reported as P < 0.05, P < 0.01, or P < 0.001.[1]

Experimental Protocols

In Vitro Studies with Nucleus Pulposus Cells (NPCs)

1. NPC Isolation and Culture:

  • NPCs are isolated from rat tail intervertebral discs.

  • The nucleus pulposus tissue is separated from the annulus fibrosus under sterile conditions.

  • The tissue is digested with 0.25% trypsin and 0.2% collagenase II.

  • Isolated NPCs are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

2. IL-1β-Induced Degeneration Model and TAK-715 Treatment:

  • NPCs are seeded in appropriate culture plates.

  • To induce an inflammatory and degenerative state, NPCs are stimulated with IL-1β (typically 10 ng/mL) for 24-48 hours.

  • For treatment groups, NPCs are pre-incubated with varying concentrations of TAK-715 (e.g., 0.5 µM and 1.0 µM) for 2 hours before the addition of IL-1β.

3. Western Blot Analysis:

  • Total protein is extracted from NPCs using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p38, COX-2, HMGB1, Collagen II, MMP3, MMP9, ADAMTS5, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.

4. Immunofluorescence:

  • NPCs are cultured on coverslips.

  • After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Cells are blocked with goat serum and incubated with primary antibodies (e.g., anti-p-p38, anti-COX-2) overnight at 4°C.

  • After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

  • Images are captured using a fluorescence microscope.

5. Apoptosis Assay (Flow Cytometry):

  • NPCs are harvested after treatment.

  • Cells are stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • The percentage of apoptotic cells is analyzed by flow cytometry.

Experimental Workflow: In Vitro Studies

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Experimental Groups cluster_analysis Analysis isolate_npcs Isolate NPCs from Rat Tails culture_npcs Culture NPCs isolate_npcs->culture_npcs control Control il1b IL-1β (10 ng/mL) tak715_low IL-1β + TAK-715 (0.5 µM) tak715_high IL-1β + TAK-715 (1.0 µM) western_blot Western Blot (p38, Inflammation, ECM, Apoptosis) control->western_blot if_staining Immunofluorescence (p-p38, COX-2) control->if_staining flow_cytometry Flow Cytometry (Apoptosis) control->flow_cytometry il1b->western_blot il1b->if_staining il1b->flow_cytometry tak715_low->western_blot tak715_low->if_staining tak715_low->flow_cytometry tak715_high->western_blot tak715_high->if_staining tak715_high->flow_cytometry

Caption: Workflow for in vitro investigation of TAK-715's effects on nucleus pulposus cells.

In Vivo Rat Model of Intervertebral Disc Degeneration

1. Animal Model:

  • Sprague-Dawley rats (200-250 g) are used.

  • Animals are anesthetized with pentobarbital (50 mg/kg).

2. Puncture-Induced IDD Model:

  • The rat's tail is prepped for surgery.

  • The annulus fibrosus of the coccygeal intervertebral disc (e.g., Co7/8, Co8/9) is punctured with a 21G needle.

  • The needle is inserted through the entire annulus fibrosus layer and held in place for 1 minute.

3. TAK-715 Administration:

  • Immediately after puncture, the experimental group receives an intradiscal injection of TAK-715.

  • The control IDD group receives an intradiscal injection of normal saline.

  • A sham group undergoes no surgery or injection.

4. Post-Operative Evaluation (at 8 weeks):

  • Magnetic Resonance Imaging (MRI):

    • T2-weighted MRI of the rat tails is performed to assess disc hydration and signal intensity.

    • The Pfirrmann grading system is used to score the degree of disc degeneration.

  • Histological Analysis:

    • Rats are euthanized, and the coccygeal spine segments are harvested.

    • The intervertebral discs are fixed, decalcified, and embedded in paraffin.

    • Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

    • A histological grading scale is used to evaluate the morphology of the nucleus pulposus and annulus fibrosus.

  • Immunohistochemistry (IHC):

    • Disc sections are stained with antibodies for p-p38 and collagen II to assess signaling pathway activation and ECM integrity.

Experimental Workflow: In Vivo Studies

in_vivo_workflow cluster_model Model Creation cluster_groups Treatment Groups cluster_evaluation 8-Week Evaluation anesthetize Anesthetize Rats puncture Puncture Annulus Fibrosus (21G Needle, 1 min) anesthetize->puncture idd_group IDD Group (Puncture + Saline) tak715_group IDD + TAK-715 Group control_group Control (No Surgery) mri MRI Analysis (T2 Signal, Pfirrmann Score) control_group->mri histology Histology (H&E, Safranin O) control_group->histology ihc Immunohistochemistry (p-p38, Collagen II) control_group->ihc idd_group->mri idd_group->histology idd_group->ihc tak715_group->mri tak715_group->histology tak715_group->ihc

Caption: Workflow for in vivo evaluation of TAK-715 in a rat model of intervertebral disc degeneration.

Conclusion

The p38 MAPK inhibitor, TAK-715, demonstrates significant therapeutic potential for the treatment of intervertebral disc degeneration. By targeting a key signaling pathway involved in inflammation, ECM degradation, and apoptosis, TAK-715 has been shown to protect nucleus pulposus cells and attenuate the progression of IDD in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and develop TAK-715 as a novel therapy for this prevalent and debilitating condition. Future research should focus on optimizing delivery strategies and evaluating the long-term efficacy and safety of TAK-715 in larger animal models to pave the way for potential clinical translation.

References

Exploratory

TAK-715: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This documen...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document consolidates key information on its chemical properties, mechanism of action, and relevant experimental data and protocols to support further research and development.

Core Compound Information

Chemical Structure:

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridinyl]benzamide

Molecular Formula: C₂₄H₂₁N₃OS[1][2]

CAS Number: 303162-79-0[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for TAK-715, highlighting its potency and selectivity as a p38 MAPK inhibitor.

ParameterValueSpecies/Cell LineReference
In Vitro Potency
IC₅₀ for p38α MAPK7.1 nMCell-free assay[1][4][5][6]
IC₅₀ for p38β MAPK200 nMCell-free assay[1][6]
Selectivity (p38β/p38α)~28-fold[4][5]
IC₅₀ for p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, TAK1>10 µM[1][6]
IC₅₀ for LPS-stimulated TNF-α release48 nMHuman monocytic THP-1 cells[5][6][7]
In Vivo Efficacy
Inhibition of LPS-induced TNF-α production87.6% at 10 mg/kg (p.o.)Mice[5][7]
Reduction in paw swelling (Adjuvant-Induced Arthritis)25% at 30 mg/kg (p.o.)Rats[5][7]
Pharmacokinetics
Cₘₐₓ0.19 µg/mLRats (10 mg/kg, p.o.)[5][6]
AUC1.16 µg·h/mLRats (10 mg/kg, p.o.)[5][6]

Mechanism of Action and Signaling Pathway

TAK-715 is a potent inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[7] The p38 MAPK pathway is activated by various cellular stresses, including inflammatory cytokines, lipopolysaccharides (LPS), and ultraviolet light.[8]

The canonical activation of p38 MAPK involves a three-tiered kinase cascade. Upstream MAP3Ks (like TAK1 and MEKKs) phosphorylate and activate MAP2Ks (MKK3 and MKK6).[2][9] MKK3 and MKK6 then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[8] Activated p38 MAPK, in turn, phosphorylates various downstream targets, including other protein kinases like MAPKAPK-2 and transcription factors such as ATF-2, which ultimately leads to the transcription of inflammatory genes.[1][8] TAK-715 exerts its anti-inflammatory effects by binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of its downstream substrates.[5]

TAK_715_p38_Pathway p38 MAPK Signaling Pathway and Inhibition by TAK-715 cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 Target Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response LPS LPS Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) MAP3Ks MAP3Ks (e.g., TAK1, MEKKs) Inflammatory_Cytokines->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 Phosphorylates ATF2 ATF-2 p38_MAPK->ATF2 Phosphorylates TAK_715 TAK-715 TAK_715->p38_MAPK Inhibits Inflammatory_Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, COX-2) MAPKAPK2->Inflammatory_Gene_Expression ATF2->Inflammatory_Gene_Expression

Caption: p38 MAPK signaling cascade and the inhibitory action of TAK-715.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of TAK-715.

In Vitro Inhibition of LPS-Stimulated TNF-α Release from THP-1 Cells

This assay assesses the ability of TAK-715 to inhibit the production of TNF-α in a human monocytic cell line stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10⁵ cells/mL in a final volume of 250 µL per well.[10]

  • Compound Treatment: Various concentrations of TAK-715 (or vehicle control, typically DMSO) are added to the wells. The cells are pre-incubated with the compound for a specified period (e.g., 30 minutes to 1 hour).

  • LPS Stimulation: TNF-α secretion is induced by adding LPS (from E. coli or Salmonella abortus equi) to a final concentration of 1 µg/mL.[10]

  • Incubation: The plates are incubated for a period of 4 to 24 hours at 37°C.[10][11]

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated by comparing the TNF-α concentrations in the compound-treated wells to the vehicle-treated (LPS-stimulated) control wells. The IC₅₀ value is then determined from the dose-response curve.

In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

The rat adjuvant-induced arthritis model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Methodology:

  • Animals: Lewis or Sprague-Dawley rats, which are susceptible to AIA, are commonly used.[8]

  • Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (typically 10 mg/mL) into the footpad or the base of the tail.[2][3][8] An injection of 0.05-0.1 mL is typically used.[3][8]

  • Compound Administration: TAK-715 is administered orally (p.o.) once daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).[7]

  • Clinical Assessment: The severity of arthritis is monitored daily or every other day by measuring the paw volume using a plethysmometer and by a visual arthritis score (e.g., on a scale of 0-4 per paw, based on erythema and swelling).

  • Study Duration: The study typically continues for 14 to 28 days.[7]

  • Outcome Measures: The primary outcome is the change in paw volume in the treated groups compared to the vehicle-treated control group. Secondary outcomes can include arthritis score, body weight changes, and histological analysis of the joints at the end of the study.

  • Data Analysis: The percentage of inhibition of paw swelling is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the treatment effect.

Western Blot Analysis of p38 MAPK Phosphorylation

This method is used to determine if TAK-715 inhibits the activation of p38 MAPK by assessing its phosphorylation state.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., THP-1, HeLa, or NIH/3T3) are cultured and treated with a stimulant (e.g., LPS, anisomycin, or UV radiation) to induce p38 MAPK phosphorylation, in the presence or absence of TAK-715.[12]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (anti-phospho-p38 MAPK, Thr180/Tyr182).[12]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total p38 MAPK.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry: The intensity of the bands corresponding to phosphorylated p38 MAPK is quantified and normalized to the intensity of the total p38 MAPK bands.

Cell Viability Assay (CCK-8)

This assay is performed to assess the cytotoxicity of TAK-715 on the cell lines used in the in vitro experiments.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.[1][4] The plate is pre-incubated for 24 hours.[1]

  • Compound Addition: 10 µL of various concentrations of TAK-715 are added to the wells.

  • Incubation: The plate is incubated for a duration corresponding to the experimental conditions (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1]

  • Final Incubation: The plate is incubated for 1-4 hours until a color change is apparent.[1]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

This guide provides a comprehensive overview of TAK-715 for research and drug development professionals. The detailed information on its chemical properties, mechanism of action, and experimental protocols is intended to facilitate further investigation into its therapeutic potential.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for TAK-715: A Potent and Selective p38 MAPKα Inhibitor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vitro characterization of TAK-715, a potent and selective inhibitor of p38 mitogen-activa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro characterization of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase α (MAPKα). Detailed protocols for biochemical and cell-based assays are provided to enable researchers to effectively evaluate the activity of TAK-715 and similar compounds.

Introduction

TAK-715 is an orally active small molecule inhibitor of p38 MAPKα, a key enzyme in the signaling cascade that regulates cellular responses to inflammatory cytokines and stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of chronic inflammatory diseases, making its inhibitors promising therapeutic candidates.[1] TAK-715 exhibits high selectivity for p38α over other kinases, including p38β, and demonstrates efficacy in preclinical models of rheumatoid arthritis.[2][3]

Mechanism of Action

TAK-715 exerts its inhibitory effect by binding to the ATP pocket of p38α.[4][5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[6] The selectivity of TAK-715 is a key feature, with significantly less activity against other p38 isoforms and a panel of other kinases.[3][4]

Signaling Pathway

dot

p38_MAPK_Pathway Stress Stress / Cytokines (e.g., LPS, TNF-α) Upstream_Kinases Upstream Kinases (MKK3/6) Stress->Upstream_Kinases p38_MAPK p38 MAPKα Upstream_Kinases->p38_MAPK Phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF-2) p38_MAPK->Downstream_Substrates Phosphorylates TAK715 TAK-715 TAK715->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Downstream_Substrates->Inflammatory_Response Leads to

Caption: p38 MAPK signaling pathway and the inhibitory action of TAK-715.

Quantitative Data Summary

The inhibitory activity of TAK-715 has been quantified in various in vitro assays. The following tables summarize the key potency data.

Table 1: Biochemical Kinase Inhibition

Target IC50 (nM) Selectivity vs. p38α
p38α 7.1[2][3][4] -
p38β 200[3] ~28-fold
p38γ >10,000[4] >1400-fold
p38δ >10,000[4] >1400-fold
JNK1 >10,000[4] >1400-fold
ERK1 >10,000[4] >1400-fold
IKKβ >10,000[4] >1400-fold
MEKK1 >10,000[4] >1400-fold

| TAK1 | >10,000[4] | >1400-fold |

Table 2: Cell-Based Assay

Cell Line Stimulus Endpoint IC50 (nM)

| THP-1 | LPS | TNF-α release | 48[2][3] |

Experimental Protocols

p38α In Vitro Kinase Assay (Biochemical)

This protocol is designed to determine the direct inhibitory activity of TAK-715 on recombinant p38α kinase.

Objective: To quantify the IC50 value of TAK-715 against p38α.

Materials:

  • Recombinant active p38α enzyme

  • ATF-2 (or other suitable substrate)

  • ATP

  • TAK-715

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)[7]

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-ATF-2 antibody)

  • 384-well plates

  • Plate reader

Workflow:

dot

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, ATP, TAK-715) Start->Prep_Reagents Add_Inhibitor Add serially diluted TAK-715 to wells Prep_Reagents->Add_Inhibitor Add_Enzyme Add p38α enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Rxn Initiate reaction with Substrate/ATP mix Pre_Incubate->Initiate_Rxn Incubate_RT Incubate at RT Initiate_Rxn->Incubate_RT Stop_Rxn Stop reaction and add detection reagent Incubate_RT->Stop_Rxn Read_Plate Read plate (Luminescence/Fluorescence) Stop_Rxn->Read_Plate Analyze Analyze data and calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the p38α in vitro kinase assay.

Procedure:

  • Prepare serial dilutions of TAK-715 in kinase assay buffer containing a constant concentration of DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted TAK-715 or vehicle control to the wells of a 384-well plate.[8]

  • Add recombinant p38α enzyme to the wells and pre-incubate for a short period (e.g., 20 minutes) at room temperature.[7]

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[8]

  • Stop the reaction and detect the product. If using the ADP-Glo™ assay, add the ADP-Glo™ reagent, incubate, then add the kinase detection reagent.[8]

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the TAK-715 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

THP-1 Cell-Based TNF-α Release Assay

This protocol measures the effect of TAK-715 on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Objective: To determine the cellular potency of TAK-715 by measuring the inhibition of LPS-induced TNF-α release.

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • TAK-715

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells into a 96-well plate at a suitable density and differentiate them into a macrophage-like state if required by the specific protocol (e.g., using PMA).

  • Pre-treat the cells with various concentrations of TAK-715 or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the cells for an appropriate period (e.g., 4-6 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of TAK-715 relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based p38 Phosphorylation Assay (Western Blot or In-Cell ELISA)

This assay directly measures the phosphorylation of p38 in a cellular context.

Objective: To confirm that TAK-715 inhibits the phosphorylation of p38 MAPK in response to a stimulus.

Materials:

  • A suitable cell line (e.g., HeLa, HEK293)

  • Cell culture reagents

  • A known p38 activator (e.g., anisomycin, sorbitol, UV radiation)

  • TAK-715

  • Lysis buffer

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

  • Secondary antibody (HRP-conjugated)

  • Western blot or in-cell ELISA reagents

Procedure (Western Blot):

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with different concentrations of TAK-715 for 1-2 hours.

  • Stimulate the cells with a p38 activator for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with anti-phospho-p38 antibody, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-p38 antibody as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of p38 phosphorylation.

Note: Commercially available cell-based ELISA kits offer a higher-throughput alternative to Western blotting for this purpose.[9][10]

Conclusion

TAK-715 is a highly potent and selective inhibitor of p38 MAPKα. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of TAK-715 and other p38 MAPK inhibitors. These assays are essential for determining compound potency, selectivity, and cellular activity, which are critical parameters in the drug discovery and development process.

References

Application

Application Notes and Protocols: TAK-715 in the Rat Adjuvant-Induced Arthritis Model

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MA...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in the rat adjuvant-induced arthritis (AIA) model. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in the pathogenesis of RA. TAK-715 is an orally active inhibitor of p38α MAPK (IC50 = 7.1 nM) and has demonstrated efficacy in preclinical models of arthritis, making it a compound of interest for the development of novel anti-rheumatic therapies.[1][2][3] The rat adjuvant-induced arthritis (AIA) model is a widely used and well-characterized model of polyarthritis that shares many pathological features with human RA, including robust polyarticular inflammation, bone resorption, and periosteal bone proliferation.[4]

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of TAK-715 and other representative p38 MAPK inhibitors in relevant models.

Table 1: In Vitro Inhibitory Activity of TAK-715

TargetAssayIC50 (nM)
p38α MAPKKinase Assay7.1[1][2][3]
p38β MAPKKinase Assay200[1]
TNF-α ProductionLPS-stimulated THP-1 cells48[1][2][3]

Table 2: In Vivo Efficacy of TAK-715 in a Mouse Model

ModelCompoundDose (oral)EndpointInhibition (%)
LPS-induced TNF-α production in miceTAK-71510 mg/kgPlasma TNF-α levels87.6[2]

Table 3: Efficacy of TAK-715 in the Rat Adjuvant-Induced Arthritis (AIA) Model

Treatment RegimenCompoundDose (oral)EndpointResult
TherapeuticTAK-71530 mg/kgPaw Swelling/Volume25% reduction compared to vehicle[3]

Table 4: Representative Efficacy of a p38 MAPK Inhibitor (SB 242235) in the Rat AIA Model

Treatment RegimenDose (oral, daily)EndpointInhibition of Paw Edema (%)
Prophylactic (Days 0-20)10 mg/kgPaw Edema33
30 mg/kgPaw Edema56
Therapeutic (Days 10-20)10 mg/kgPaw Edema19
30 mg/kgPaw Edema51
60 mg/kgPaw Edema73

Note: Data for SB 242235 is provided as a representative example of a p38 MAPK inhibitor in the rat AIA model to illustrate dose-dependent effects in both prophylactic and therapeutic settings.

Experimental Protocols

I. Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in Lewis rats, a commonly used strain for this model.

Materials:

  • Male Lewis rats (6-8 weeks old)

  • Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • 25-gauge needles

  • 1 mL syringes

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • Adjuvant Preparation: Thoroughly resuspend the FCA by vortexing or rolling the vial to ensure a uniform suspension of Mycobacterium tuberculosis.

  • Induction (Day 0): Anesthetize the rats. Inject 0.1 mL of the FCA suspension subcutaneously into the base of the tail.[4]

  • Disease Development: Clinical signs of arthritis, such as erythema and swelling of the paws, typically appear between days 9 and 12 post-induction.[4] The disease progresses to a polyarticular inflammation, peaking around day 20-25.[5]

  • Monitoring: Monitor the animals daily for clinical signs of arthritis and overall health. Measure body weight and paw volume at regular intervals (e.g., every 2-3 days) starting from day 7.

II. Administration of TAK-715

This protocol outlines the preparation and oral administration of TAK-715 for therapeutic treatment in the rat AIA model.

Materials:

  • TAK-715

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation: Prepare a suspension of TAK-715 in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/mL). Ensure the suspension is homogenous before each administration.

  • Dosing Regimen (Therapeutic):

    • Begin treatment on day 10 or 11 post-adjuvant injection, when clinical signs of arthritis are established.

    • Administer TAK-715 or vehicle orally once daily via gavage.

    • Continue treatment for a specified duration, typically 10-14 days (e.g., until day 20 or 24).

  • Dosage: Based on available data, a therapeutic dose of 30 mg/kg has been shown to be effective.[3] A dose-response study including lower and potentially higher doses is recommended to fully characterize the compound's efficacy.

III. Assessment of Efficacy

1. Clinical Assessment:

  • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals. The percentage reduction in paw swelling in treated animals compared to the vehicle-treated control group is a primary efficacy endpoint.

  • Arthritis Score: Score each paw based on the severity of erythema, swelling, and joint deformity on a scale of 0-4. The total score per animal is the sum of the scores for all four paws.

  • Body Weight: Monitor body weight as a measure of systemic toxicity and overall health.

2. Histopathological Analysis:

  • At the end of the study, euthanize the animals and collect the hind paws.

  • Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E).

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.

3. Cytokine Analysis:

  • Collect blood samples at termination for serum preparation.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits to assess the systemic anti-inflammatory effect of TAK-715.

Mandatory Visualizations

Signaling Pathway

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors MAP3Ks MAP3Ks (e.g., TAK1) Receptors->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription Factors TAK_715 TAK-715 TAK_715->p38_MAPK Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, MMPs) Transcription Factors->Gene Expression Experimental_Workflow cluster_setup Model Induction and Grouping cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Acclimatization of Lewis Rats B Induction of Arthritis (Day 0) (0.1 mL FCA, s.c. at tail base) A->B C Randomization into Treatment Groups (e.g., Vehicle, TAK-715 doses) B->C D Initiation of Therapeutic Treatment (Day 10/11) C->D E Daily Oral Administration (TAK-715 or Vehicle) D->E F Regular Monitoring (Paw Volume, Arthritis Score, Body Weight) E->F G Study Termination (e.g., Day 21-28) F->G H Endpoint Analysis (Histopathology, Cytokine Levels) G->H

References

Method

Application Notes and Protocols for TAK-715 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of TAK-715, a potent and selective p38 MAPK inhibitor, in cell culture experimen...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TAK-715, a potent and selective p38 MAPK inhibitor, in cell culture experiments.

Introduction

TAK-715 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α, with an IC50 value of 7.1 nM.[1][2][3][4] It demonstrates significantly less activity against p38β (IC50 = 200 nM) and minimal inhibition of p38γ and p38δ.[1][2][4] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in inflammation, apoptosis, cell differentiation, and cell cycle regulation.[5][6][7][8] TAK-715's inhibitory action on this pathway makes it a valuable tool for studying these cellular processes and a potential therapeutic agent for inflammatory diseases.[9][10]

Physicochemical Properties and Solubility

Proper dissolution of TAK-715 is critical for accurate and reproducible experimental results. Below is a summary of its solubility in common laboratory solvents.

Table 1: Solubility of TAK-715

SolventSolubilityMolar Concentration (at max solubility)
DMSO80 mg/mL200.24 mM
Ethanol15-16 mg/mL~37.5 - 40 mM
WaterInsolubleN/A

Data sourced from multiple suppliers.[1][4] It is recommended to use fresh, anhydrous DMSO for maximum solubility, as moisture can reduce solubility.[1]

Mechanism of Action: Inhibition of the p38 MAPK Pathway

TAK-715 functions as an ATP-competitive inhibitor of p38α MAPK.[1] The p38 MAPK pathway is a three-tiered kinase cascade, where a MAPKKK (MAP3K) activates a MAPKK (MAP2K), which in turn activates p38 MAPK.[6][7][8] Activated p38 MAPK then phosphorylates downstream substrates, including other kinases and transcription factors, to regulate gene expression and cellular responses.[7] TAK-715 binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation of downstream targets.[1][11]

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K activates MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK (p38α) MAP2K->p38_MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->TranscriptionFactors phosphorylates TAK715 TAK-715 TAK715->p38_MAPK inhibits GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression regulates

Caption: The p38 MAPK signaling cascade and the inhibitory action of TAK-715.

Experimental Protocols

Preparation of TAK-715 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of TAK-715 in DMSO.

Materials:

  • TAK-715 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass: Based on the molecular weight of TAK-715 (399.51 g/mol ), calculate the mass needed for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 399.51 mg/mmol = 3.995 mg

  • Weigh the compound: Carefully weigh out the calculated amount of TAK-715 powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the TAK-715 powder.

  • Solubilization: Vortex or gently warm the solution (e.g., in a 37°C water bath) until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM TAK-715 stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM TAK-715 stock solution at room temperature.

  • Serial Dilution (Recommended): To ensure accurate final concentrations, perform a serial dilution. For example, to achieve a final concentration of 1 µM in your cell culture experiment:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium to get a 100 µM solution.

    • Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates. For instance, add 10 µL of the 100 µM solution to 1 mL of medium in a well to achieve a final concentration of 1 µM.

  • DMSO Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the wells treated with the highest concentration of TAK-715.

  • Incubation: Gently mix the medium in the wells after adding the compound and incubate the cells for the desired experimental duration. In some studies, cells are pre-incubated with TAK-715 for a period (e.g., 2 hours) before applying a stimulus.[9]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for an in vitro experiment using TAK-715 to study its effect on cytokine-induced cellular responses.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM TAK-715 Stock in DMSO C Pre-treat cells with TAK-715 (or DMSO vehicle) A->C B Culture and Seed Cells B->C D Stimulate cells with Inflammatory Cytokine (e.g., IL-1β) C->D E Cell Lysis / Supernatant Collection D->E H Cell Viability Assay (e.g., CCK-8) D->H F Western Blot for p-p38, Total p38, etc. E->F G ELISA/qPCR for Inflammatory Markers (e.g., TNF-α) E->G

Caption: A generalized workflow for cell-based assays involving TAK-715.

References

Application

Application Notes and Protocols for Studying Apoptosis with TAK-715

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for designing and conducting experiments to investigate the pro-apoptotic effects of TAK-715, a potent...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the pro-apoptotic effects of TAK-715, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The protocols detailed below are intended to assist researchers in academia and industry in elucidating the mechanisms by which TAK-715 induces or sensitizes cells to apoptosis.

Introduction to TAK-715 and Apoptosis

TAK-715 is an orally active and potent inhibitor of p38 MAPK, with high affinity for the α and β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[2] Dysregulation of this pathway is implicated in numerous diseases, and its role in apoptosis, or programmed cell death, is complex and context-dependent. In some cellular contexts, activation of p38 MAPK can promote apoptosis, while in others it can be pro-survival.[2]

By inhibiting p38 MAPK, TAK-715 can modulate the expression and activity of key apoptosis-regulating proteins. For instance, studies have shown that TAK-715 can alleviate interleukin-1β (IL-1β)-induced apoptosis in nucleus pulposus cells. This effect is associated with the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and cleaved caspase-3. Understanding the experimental design for studying these effects is crucial for evaluating the therapeutic potential of TAK-715.

Data Presentation: Quantitative Analysis of TAK-715 in Apoptosis

The following tables summarize key quantitative data related to the activity of TAK-715 and its effects on apoptosis markers.

Table 1: Inhibitory Activity of TAK-715

TargetIC50 Value
p38α MAPK7.1 nM[1]
p38β MAPK200 nM

Table 2: Effect of TAK-715 on Apoptosis in IL-1β-stimulated Nucleus Pulposus Cells

TreatmentBcl-2 ExpressionBax ExpressionCleaved Caspase-3 ExpressionPercentage of Apoptotic Cells
ControlBaselineBaselineBaselineBaseline
IL-1β (10 ng/mL)DecreasedIncreasedIncreasedIncreased
IL-1β + TAK-715 (0.5 µM)Increased (relative to IL-1β)Decreased (relative to IL-1β)Decreased (relative to IL-1β)Decreased (relative to IL-1β)
IL-1β + TAK-715 (1.0 µM)Further Increased (relative to IL-1β)Further Decreased (relative to IL-1β)Further Decreased (relative to IL-1β)Further Decreased (relative to IL-1β)

Note: The specific fold changes and percentages can be quantified from the raw data of the cited study. Researchers should determine these values empirically for their specific cell line and experimental conditions.

Mandatory Visualizations

Here are the diagrams illustrating the signaling pathway and experimental workflow.

TAK715_Signaling_Pathway Ext_Stimuli Inflammatory Cytokines / Stress (e.g., IL-1β) p38_MAPK p38 MAPK Ext_Stimuli->p38_MAPK Bax Bax (Pro-apoptotic) p38_MAPK->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p38_MAPK->Bcl2 Inhibits TAK715 TAK-715 TAK715->p38_MAPK Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TAK-715 inhibits p38 MAPK, leading to reduced apoptosis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Nucleus Pulposus Cells) Treatment 2. Treatment - Control - Apoptotic Stimulus (e.g., IL-1β) - Stimulus + TAK-715 (e.g., 0.5 µM, 1.0 µM) Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Apoptosis_Assays 4. Apoptosis Assays Harvest->Apoptosis_Assays Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Flow_Cytometry Caspase_Assay Caspase-3/7 Activity Assay Apoptosis_Assays->Caspase_Assay Western_Blot Western Blot (Bcl-2, Bax, Cleaved Caspase-3) Apoptosis_Assays->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying TAK-715's effect on apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess apoptosis in response to TAK-715 treatment.

Protocol 1: Cell Culture and Treatment

This protocol provides a general guideline for cell culture and treatment with TAK-715. Specific conditions should be optimized for each cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • TAK-715 (stock solution in DMSO)

  • Apoptosis-inducing agent (e.g., IL-1β, Staurosporine)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment with TAK-715:

    • Prepare working solutions of TAK-715 in complete culture medium from a concentrated stock. A typical concentration range to test is 0.1 µM to 10 µM. Based on previous studies, concentrations of 0.5 µM and 1.0 µM can be effective.

    • Remove the old medium and add the medium containing the desired concentration of TAK-715.

    • Incubate for a pre-determined time, for example, 2 hours.

  • Induction of Apoptosis:

    • Following the pre-treatment period, add the apoptosis-inducing agent directly to the wells already containing TAK-715.

    • Include appropriate controls:

      • Vehicle control (medium with DMSO)

      • Apoptosis-inducing agent alone

      • TAK-715 alone

  • Incubation: Incubate the cells for a period appropriate for the chosen apoptosis inducer (e.g., 24-48 hours).

  • Cell Harvesting: After the incubation period, harvest the cells for downstream analysis as described in the subsequent protocols. For adherent cells, collect both the floating and attached cells.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol describes the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Harvested cells from Protocol 1

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • Harvested cells from Protocol 1

  • White-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a white-walled 96-well plate and treat as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptotic proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).

Materials:

  • Harvested cells from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the harvested cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control like β-actin to normalize the protein levels.

References

Method

Application Notes: Measuring the Inhibitory Activity of TAK-715 on p38 Phosphorylation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the inhibitory effect of TAK-715 on the phosphorylation of p38 mitogen-activated pro...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the inhibitory effect of TAK-715 on the phosphorylation of p38 mitogen-activated protein kinase (MAPK). The protocols detailed below outline methods for in vitro kinase assays and cell-based assays to quantify the potency and efficacy of TAK-715.

Introduction to TAK-715 and p38 MAPK

TAK-715 is a potent and selective inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stress. p38 MAPK is activated through phosphorylation by upstream kinases, MKK3 and MKK6. Once activated, phosphorylated p38 (p-p38) regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38, TAK-715 effectively blocks this inflammatory cascade, making it a compound of interest for treating autoimmune and inflammatory diseases. TAK-715 has demonstrated its inhibitory effects in both enzymatic and cellular assays.

Mechanism of Action

TAK-715 is an ATP-competitive inhibitor that binds to the active site of p38α, preventing the kinase from phosphorylating its downstream substrates. This inhibition leads to a reduction in the inflammatory response mediated by the p38 pathway. The effectiveness of TAK-715 can be quantified by measuring the levels of phosphorylated p38 in response to a stimulus in the presence of the inhibitor.

Experimental Protocols

This section provides detailed methodologies for quantifying the inhibitory activity of TAK-715 on p38 phosphorylation.

In-Vitro p38α Kinase Assay

This assay directly measures the ability of TAK-715 to inhibit the enzymatic activity of recombinant p38α.

Objective: To determine the IC50 value of TAK-715 for p38α kinase.

Materials:

  • Recombinant active p38α enzyme

  • Biotinylated ATF2 substrate

  • ATP

  • TAK-715

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White 96-well plates

Procedure:

  • Prepare a serial dilution of TAK-715 in the assay buffer.

  • In a 96-well plate, add 10 µL of the TAK-715 dilution.

  • Add 20 µL of a solution containing recombinant p38α and biotinylated ATF2 substrate to each well.

  • Initiate the kinase reaction by adding 20 µL of ATP solution. The final ATP concentration should be at its Km value for p38α.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TAK-715 concentration.

Cell-Based Western Blot for Phospho-p38

This protocol measures the levels of phosphorylated p38 in whole cells after stimulation and treatment with TAK-715.

Objective: To assess the effect of TAK-715 on p38 phosphorylation in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • TAK-715

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed THP-1 cells in a 6-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of TAK-715 for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to induce p38 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total p38 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-p38

This method offers a high-throughput alternative to Western blotting for quantifying phospho-p38 levels.

Objective: To quantify the concentration of phosphorylated p38 in cell lysates.

Materials:

  • Phospho-p38 MAPK (Thr180/Tyr182) ELISA kit (e.g., from R&D Systems or Cell Signaling Technology)

  • Cell lysates prepared as described in the Western blot protocol.

  • Microplate reader

Procedure:

  • Prepare cell lysates from cells treated with a stimulus (e.g., LPS) and various concentrations of TAK-715.

  • Follow the ELISA kit manufacturer's instructions. Typically, this involves:

    • Adding cell lysates to wells pre-coated with a capture antibody for total p38.

    • Incubating to allow the p38 protein to bind.

    • Washing the wells.

    • Adding a detection antibody that specifically recognizes phosphorylated p38 (Thr180/Tyr182).

    • Washing the wells.

    • Adding a substrate solution to produce a colorimetric or chemiluminescent signal.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the concentration of phospho-p38 based on a standard curve.

Data Presentation

The inhibitory activity of TAK-715 is typically summarized by its IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity or phosphorylation signal by 50%.

Assay Type Target Stimulus IC50 (nM) Reference
In-Vitro Kinase AssayRecombinant p38α-3.2
Cell-Based Assay (LPS-induced TNF-α)THP-1 cellsLPS13
Cell-Based Assay (IL-1β-induced IL-6)Human whole bloodIL-1β33

Visualizations

p38_signaling_pathway stress Stress / Cytokines (e.g., LPS, IL-1β) mkk36 MKK3 / MKK6 stress->mkk36 Activates p38 p38 MAPK mkk36->p38 Phosphorylates p_p38 Phospho-p38 MAPK substrates Downstream Substrates (e.g., ATF2, MK2) p_p38->substrates Phosphorylates response Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->response Leads to tak715 TAK-715 tak715->p38

Caption: p38 MAPK signaling pathway and the inhibitory action of TAK-715.

experimental_workflow cluster_analysis Analysis Methods start Start: Cell Culture (e.g., THP-1 cells) pretreat Pre-treatment with TAK-715 (various conc.) start->pretreat stimulate Stimulation (e.g., with LPS) pretreat->stimulate lyse Cell Lysis & Protein Quantification stimulate->lyse wb Western Blot lyse->wb elisa ELISA lyse->elisa data Data Analysis: Quantify p-p38 vs Total p38, Calculate IC50 wb->data elisa->data

Caption: Workflow for cell-based measurement of p38 phosphorylation.

Application

Application Notes and Protocols: Flow Cytometry Analysis Following TAK-715 Treatment

Audience: Researchers, scientists, and drug development professionals. Introduction TAK-715 is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), with a strong selectivity for the p38α...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAK-715 is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), with a strong selectivity for the p38α isoform (IC50 of 7.1 nM).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4][5] Consequently, TAK-715 is a valuable tool for investigating these processes and holds potential as a therapeutic agent for inflammatory diseases.[6][7] Some studies have also noted that TAK-715 can inhibit Wnt/β-catenin signaling through cross-reactivity with casein kinase Iδ/ε (CK1δ/ε).[1][8]

Flow cytometry is a powerful, high-throughput technique that enables the multi-parametric analysis of single cells within heterogeneous populations.[9] It is an ideal platform for elucidating the functional consequences of TAK-715 treatment by quantifying changes in protein phosphorylation, cell cycle distribution, apoptosis, and the phenotype of immune cell subsets.[9][10]

These application notes provide detailed protocols for using flow cytometry to analyze the effects of TAK-715 on key cellular processes.

Mechanism of Action: TAK-715

TAK-715 exerts its primary effect by binding to the ATP pocket of p38α MAPK, thereby preventing its phosphorylation and activation.[2] The p38 MAPK cascade is a three-tiered system where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3, MKK6), which in turn phosphorylates and activates p38 MAPK.[5][11] Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate cellular responses.[12]

p38_pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_response Cellular Response Cytokines Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Cellular Stress (e.g., UV, Osmotic Shock) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 Phosphorylation Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Substrates Response Inflammation, Apoptosis, Cell Cycle Regulation Substrates->Response TAK715 TAK-715 TAK715->p38

Caption: The p38 MAPK signaling pathway and the inhibitory action of TAK-715.

Application 1: Phospho-flow Analysis of p38 MAPK Inhibition

Phospho-flow cytometry allows for the direct measurement of protein phosphorylation status at the single-cell level. This is the most direct method to confirm the inhibitory activity of TAK-715 on the p38 MAPK pathway. Following stimulation with an agonist (e.g., lipopolysaccharide [LPS], TNF-α), the level of phosphorylated p38 (p-p38) can be quantified in treated versus untreated cells.

Hypothetical Data Summary

Treatment GroupStimulant (15 min)Mean Fluorescence Intensity (MFI) of p-p38% Inhibition of p-p38 Signal
Vehicle ControlNone150 ± 20N/A
Vehicle ControlLPS (100 ng/mL)2500 ± 1800% (Reference)
TAK-715 (10 nM)LPS (100 ng/mL)1300 ± 15051.1%
TAK-715 (50 nM)LPS (100 ng/mL)450 ± 5587.2%
TAK-715 (200 nM)LPS (100 ng/mL)180 ± 3098.7%

Application 2: Cell Cycle Analysis

The p38 MAPK pathway is implicated in the regulation of cell cycle checkpoints.[4] Inhibition of p38 by TAK-715 may therefore lead to alterations in cell cycle progression. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] An accumulation of cells in a specific phase may indicate cell cycle arrest.

Hypothetical Data Summary

Treatment Group (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.2% ± 3.1%28.5% ± 2.5%16.3% ± 1.8%
TAK-715 (100 nM)58.1% ± 2.9%26.9% ± 2.2%15.0% ± 1.5%
TAK-715 (500 nM)72.4% ± 4.5%15.3% ± 3.0%12.3% ± 2.1%
Positive Control (G1 Arrest)85.1% ± 3.8%5.6% ± 1.1%9.3% ± 1.4%

Application 3: Apoptosis Detection

TAK-715 has been shown to have context-dependent effects on apoptosis, in some cases protecting cells from IL-1β-induced apoptosis.[6] Apoptosis can be accurately quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[14][15]

Hypothetical Data Summary

Treatment Group (48h)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control94.5% ± 2.1%2.5% ± 0.8%3.0% ± 1.0%
Apoptotic Stimulus55.3% ± 5.5%25.8% ± 4.1%18.9% ± 3.2%
Apoptotic Stimulus + TAK-715 (500 nM)82.1% ± 4.2%10.2% ± 2.5%7.7% ± 1.9%

Experimental Protocols

General Protocol: Cell Preparation and Treatment
  • Cell Culture: Culture cells (suspension or adherent) under standard conditions to ~80% confluency. Ensure cell viability is >95% before starting the experiment.[16]

  • Harvesting:

    • Suspension Cells: Gently collect cells into a conical tube.[17]

    • Adherent Cells: Wash with PBS and detach using a gentle, non-enzymatic dissociation solution or brief trypsinization. Neutralize trypsin with media containing serum.[18]

  • Cell Counting: Perform a cell count and viability analysis (e.g., using Trypan Blue). Resuspend the cell pellet in fresh culture medium at the desired concentration (e.g., 1 x 10^6 cells/mL).[17]

  • TAK-715 Treatment: Add TAK-715 (dissolved in a suitable solvent like DMSO) to the cell suspension at the desired final concentrations. Include a vehicle-only control (e.g., DMSO). Incubate for the time specified by the experimental design.

Protocol 1: Phospho-flow Analysis of p38 MAPK Phosphorylation

This protocol is designed to measure the direct inhibitory effect of TAK-715 on p38 phosphorylation.

phospho_workflow start Prepare Single-Cell Suspension (1x10^6 cells) pretreat Pre-treat with TAK-715 or Vehicle Control (e.g., 1-2 hours) start->pretreat stimulate Stimulate with Agonist (e.g., LPS, TNF-α) for 15 min pretreat->stimulate fix Fix Immediately (e.g., 4% PFA, 10 min, RT) stimulate->fix permeabilize Permeabilize Cells (e.g., Cold 90% Methanol, 30 min, on ice) fix->permeabilize wash Wash 2x with Staining Buffer permeabilize->wash stain Stain with Anti-p-p38 Ab (e.g., 30-60 min, RT, in dark) wash->stain wash2 Wash 2x with Staining Buffer stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire

Caption: Experimental workflow for phospho-flow analysis of p38 MAPK.

Methodology:

  • Cell Preparation: Prepare and treat cells with TAK-715 as described in the general protocol. A pre-incubation period of 1-2 hours is typical.

  • Stimulation: Add the chosen agonist (e.g., LPS, TNF-α, IL-1β) to the cell suspension and incubate for a short period (e.g., 15-30 minutes) at 37°C to induce p38 phosphorylation.

  • Fixation: Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.5-4% and incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.[19]

  • Permeabilization: Wash the fixed cells with staining buffer (PBS + 1% BSA). To allow the antibody access to intracellular targets, permeabilize the cells by resuspending the pellet in ice-cold 90-100% methanol and incubating on ice for at least 30 minutes.[19][20]

  • Staining: Wash the cells twice with staining buffer to remove the methanol. Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated anti-phospho-p38 MAPK antibody. Incubate for 30-60 minutes at room temperature, protected from light.[21]

  • Washing: Add 2 mL of staining buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and analyze on a flow cytometer.

Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI)

This protocol uses ethanol fixation and PI staining to analyze DNA content and determine cell cycle distribution.[22][23]

cellcycle_workflow start Harvest ~1x10^6 Cells (Treated and Control) wash_pbs Wash 1x with cold PBS start->wash_pbs fix Fix in Ice-Cold 70% Ethanol (Add dropwise while vortexing) Incubate ≥ 2 hours at 4°C wash_pbs->fix wash_pbs2 Wash 2x with PBS to remove ethanol fix->wash_pbs2 rnase Resuspend in PBS with RNase A (e.g., 100 µg/mL) Incubate 30 min at 37°C wash_pbs2->rnase stain Add Propidium Iodide (PI) Solution (e.g., 50 µg/mL) Incubate 15-30 min, RT, in dark rnase->stain acquire Acquire on Flow Cytometer (Use linear scale for PI) stain->acquire

Caption: Experimental workflow for cell cycle analysis using Propidium Iodide.

Methodology:

  • Cell Harvesting: Following treatment with TAK-715 for the desired duration (e.g., 24, 48 hours), harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[23]

  • Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[22][23] Incubate for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several weeks.

  • Rehydration: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and carefully decant the ethanol. Wash the cells twice with PBS.[23]

  • RNase Treatment: To ensure that PI only stains DNA, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[23]

  • PI Staining: Add a PI staining solution (e.g., to a final concentration of 50 µg/mL) to the cells. Incubate for 15-30 minutes at room temperature in the dark.[23][24] Do not wash after this step.

  • Acquisition: Analyze the samples on a flow cytometer, ensuring the instrument is set to collect the PI fluorescence signal on a linear scale. Use gating strategies to exclude doublets and debris.[13]

Protocol 3: Apoptosis Analysis with Annexin V and PI

This protocol differentiates between live, early apoptotic, and late apoptotic/necrotic cells.

apoptosis_workflow start Harvest 1-5x10^5 Cells (Treated and Control) wash_pbs Wash 2x with cold PBS start->wash_pbs resuspend Resuspend in 100 µL 1X Annexin V Binding Buffer wash_pbs->resuspend stain Add Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min Room Temperature, in the dark stain->incubate add_buffer Add 400 µL 1X Annexin V Binding Buffer incubate->add_buffer acquire Acquire Immediately on Flow Cytometer (within 1 hour) add_buffer->acquire

Caption: Experimental workflow for apoptosis analysis using Annexin V and PI.

Methodology:

  • Cell Harvesting: After treatment with TAK-715, harvest cells, including any floating cells from the supernatant, as they may be apoptotic.[14]

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. This buffer is crucial as Annexin V binding is calcium-dependent.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and Propidium Iodide (PI) solution to the 100 µL cell suspension. Use concentrations as recommended by the manufacturer.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Final Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.

  • Acquisition: Analyze the samples by flow cytometry immediately, preferably within one hour. Proper compensation controls for Annexin V and PI are essential for accurate analysis.[14]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Interpreting TAK-715 Kinase Cross-Reactivity Data

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the kinase cross-reactivity data o...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the kinase cross-reactivity data of TAK-715.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of TAK-715?

A1: TAK-715 is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with high affinity.[1][2][3] It has been shown to be 28-fold more selective for p38α over p38β.[3]

Q2: What are the known off-target kinases for TAK-715?

A2: Besides its primary targets, p38α and p38β, TAK-715 has been shown to inhibit Casein Kinase I (CK1δ/ε).[1][2] It has also been reported to inhibit 22 other kinases by more than 80%.[2] However, it displays no significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1, with IC50 values for these kinases being greater than 10 μM.[1]

Q3: How should I interpret the IC50 values for TAK-715 against different kinases?

A3: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates higher potency. When comparing IC50 values for TAK-715 against its primary target (p38α) and other kinases, a significantly lower IC50 for p38α confirms its selectivity. The ratio of IC50 values between the primary target and off-targets is a measure of the inhibitor's selectivity.

Q4: Can off-target effects of TAK-715 influence the activation of other signaling pathways?

A4: Yes, TAK-715 is known to inhibit CK1δ/ε, which can in turn regulate the activation of Wnt/β-catenin signaling.[1] This is a critical consideration when designing experiments, as observed cellular effects may not be solely attributable to p38 MAPK inhibition.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed after TAK-715 treatment.

  • Possible Cause: The observed phenotype might be a result of TAK-715's off-target effects, particularly on the Wnt/β-catenin pathway through its inhibition of CK1δ/ε.[1] Off-target effects can arise from non-specific interactions or pathway cross-talk.[4]

  • Troubleshooting Steps:

    • Validate Target Engagement: Confirm that p38 MAPK signaling is inhibited at the concentration of TAK-715 used. This can be done by measuring the phosphorylation of a known downstream substrate of p38 MAPK.

    • Assess Off-Target Pathway Activity: Investigate the activity of the Wnt/β-catenin signaling pathway in your experimental system after TAK-715 treatment.

    • Use an Orthogonal Inhibitor: Employ another p38 MAPK inhibitor with a different cross-reactivity profile to see if the same phenotype is observed.[5] This can help to distinguish between on-target and off-target effects.[5]

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of p38 MAPK to see if the phenotype is reversed.

Issue 2: Discrepancy between in vitro kinase assay data and cellular assay results.

  • Possible Cause: Differences in ATP concentration between in vitro and cellular environments can significantly impact inhibitor potency.[6] Cellular uptake, metabolism, and efflux of the compound can also contribute to this discrepancy.

  • Troubleshooting Steps:

    • Consider ATP Concentration: Be aware that standard kinase assays often use ATP concentrations below physiological levels, which can affect the apparent potency of ATP-competitive inhibitors like TAK-715.[6]

    • Measure Intracellular Compound Concentration: If feasible, determine the intracellular concentration of TAK-715 to ensure it is reaching the target at an effective concentration.

    • Use Cell-Based Target Engagement Assays: Employ techniques like NanoBRET™ to measure the binding of TAK-715 to its target kinase within intact cells, providing a more physiologically relevant measure of target engagement.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of TAK-715 against a Panel of Kinases

Kinase TargetIC50 ValueReference
p38α7.1 nM[1][3]
p38β200 nM[1]
p38γ>10 μM[1]
p38δ>10 μM[1]
JNK1>10 μM[1]
ERK1>10 μM[1]
IKKβ>10 μM[1]
MEKK1>10 μM[1]
TAK1>10 μM[1]
CK1δ/εInhibition reported, specific IC50 not provided in the search results[1][2]

Table 2: Cellular Activity of TAK-715

AssayCell LineIC50 ValueReference
LPS-stimulated TNF-α releaseTHP-148 nM[1][8]

Experimental Protocols

1. General Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered a gold standard for measuring protein kinase activity due to their direct readout and high sensitivity.[9]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide or protein, and a buffer with optimized concentrations of ATP (often including a radiolabeled ATP like [γ-³²P]ATP or [γ-³³P]ATP), and necessary co-factors.[7]

  • Inhibitor Addition: Add varying concentrations of TAK-715 to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding the ATP mixture and incubate at a specific temperature for a defined period, ensuring the reaction is in the linear range.[10]

  • Stop Reaction: Terminate the reaction, often by adding a strong acid or a high concentration of EDTA.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose paper or membrane which captures the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unreacted radiolabeled ATP.

  • Detection: Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of TAK-715 and determine the IC50 value by fitting the data to a dose-response curve.

2. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is a widely used technology that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) measurement.[7]

  • Reaction Setup: In a microplate, combine the kinase, a biotinylated substrate, and varying concentrations of TAK-715 in the assay buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate for the desired time.

  • Detection: Stop the reaction and add a detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.

  • Incubation: Incubate to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.

  • Signal Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the kinase. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., IL-1β, LPS, Stress) Upstream_Kinases Upstream Kinases (e.g., TAK1, MEKKs) Extracellular_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., Transcription Factors) p38_MAPK->Downstream_Substrates phosphorylates TAK_715 TAK-715 TAK_715->p38_MAPK Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis, ECM Degradation) Downstream_Substrates->Cellular_Response

Caption: Simplified p38 MAPK signaling pathway showing the inhibitory action of TAK-715.

Kinase_Profiling_Workflow Start Start: Compound (TAK-715) Primary_Assay Primary Assay: Inhibition against p38α Start->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Selectivity_Panel Kinase Selectivity Panel: Broad panel of kinases Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: Compare IC50s, Determine Selectivity Score Selectivity_Panel->Data_Analysis Cellular_Assays Cellular Assays: Confirm on-target and assess off-target effects Data_Analysis->Cellular_Assays End End: Selectivity Profile Cellular_Assays->End Troubleshooting_Logic Start Unexpected Phenotype with TAK-715? Check_p38 Is p38 pathway inhibited? Start->Check_p38 No_p38_Inhibition No Check_p38->No_p38_Inhibition No Yes_p38_Inhibition Yes Check_p38->Yes_p38_Inhibition Yes Troubleshoot_Experiment Troubleshoot Experiment: Compound stability, concentration, etc. No_p38_Inhibition->Troubleshoot_Experiment Check_Off_Target Assess known off-target pathways (e.g., Wnt/β-catenin) Yes_p38_Inhibition->Check_Off_Target Off_Target_Active Phenotype likely off-target effect Check_Off_Target->Off_Target_Active Pathway Active Use_Orthogonal Use orthogonal p38 inhibitor. Does phenotype persist? Check_Off_Target->Use_Orthogonal Pathway Inactive Phenotype_Persists No Use_Orthogonal->Phenotype_Persists No Phenotype_Gone Yes Use_Orthogonal->Phenotype_Gone Yes On_Target_Effect Phenotype likely on-target effect Phenotype_Persists->On_Target_Effect Phenotype_Gone->Off_Target_Active

References

Optimization

TAK-715 bioavailability and oral dosing challenges

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-715. The information is presented in a...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-715. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is TAK-715 and what is its primary mechanism of action?

TAK-715 is an orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with a higher selectivity for the p38α isoform.[1][2] The primary mechanism of action involves binding to the ATP pocket of p38α, which prevents the phosphorylation of downstream targets involved in the inflammatory cascade.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1][3]

Q2: What are the known in vitro and in vivo potencies of TAK-715?

TAK-715 has demonstrated potent inhibition of p38α MAPK with an IC50 of 7.1 nM in cell-free assays.[1][2][3] It is approximately 28-fold more selective for p38α over p38β.[1] In cellular assays, it inhibits lipopolysaccharide (LPS)-stimulated TNF-α release from THP-1 cells with an IC50 of 48 nM.[1][3] In vivo, an oral dose of 10 mg/kg in mice resulted in an 87.6% inhibition of LPS-induced TNF-α production.[1][3]

Troubleshooting Guide: Oral Dosing and Bioavailability

Q3: We are observing low or inconsistent oral bioavailability with TAK-715 in our rodent models. What are the potential causes and solutions?

Several factors can contribute to low and variable oral bioavailability of TAK-715. The compound has a reported oral bioavailability of 18.4% in mice and 21.1% in rats, which is described as modest.[1] Here are some potential challenges and troubleshooting steps:

  • Poor Solubility: TAK-715 is a crystalline solid with limited aqueous solubility.[3] This is a common challenge for many kinase inhibitors and can significantly limit absorption.

    • Troubleshooting:

      • Vehicle Selection: The choice of oral gavage vehicle is critical. While the specific vehicle used in the original preclinical studies is not explicitly detailed in publicly available literature, a common approach for poorly soluble compounds is to use a suspension in a vehicle such as 0.5% methylcellulose or a solution in a solvent system like DMSO/polyethylene glycol (PEG). It is crucial to ensure the compound is uniformly suspended or fully dissolved prior to administration.

      • Particle Size Reduction: Micronization of the active pharmaceutical ingredient (API) can increase the surface area for dissolution.

      • Formulation Strategies: For advanced studies, consider enabling formulations such as amorphous solid dispersions or lipid-based formulations to improve solubility and dissolution rate.

  • First-Pass Metabolism: Like many small molecules, TAK-715 may be subject to first-pass metabolism in the gut wall and liver.

    • Troubleshooting:

      • In Vitro Metabolism Studies: Conduct studies with liver microsomes or hepatocytes to understand the metabolic stability of TAK-715.

      • Coadministration with CYP Inhibitors: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism.

  • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gastrointestinal tract can actively pump the compound back into the intestinal lumen, reducing net absorption.

    • Troubleshooting:

      • In Vitro Transporter Assays: Use cell lines expressing relevant transporters (e.g., Caco-2 cells) to assess if TAK-715 is a substrate.

      • Coadministration with Efflux Inhibitors: In preclinical models, co-dosing with a P-gp inhibitor can clarify the role of efflux in limiting bioavailability.

Q4: What are the key pharmacokinetic parameters of TAK-715 in preclinical species?

The following table summarizes the reported pharmacokinetic data for TAK-715 following a single oral dose.

ParameterSpeciesDose (Oral)ValueReference
Bioavailability MouseNot Specified18.4%[1]
RatNot Specified21.1%[1]
Cmax Rat10 mg/kg0.19 µg/mL[1][2]
AUC (0-24h) Rat10 mg/kg1.16 µg·h/mL[1][2]

Q5: We are having difficulty with the oral gavage procedure in our rat adjuvant-induced arthritis model, leading to inconsistent results. What are the best practices?

The adjuvant-induced arthritis (AIA) model in rats involves significant paw swelling and inflammation, which can make handling and dosing challenging. Here are some key considerations for oral gavage in this model:

  • Proper Restraint: Secure but gentle restraint is crucial to prevent injury to the animal and ensure accurate dosing. For rats with inflamed paws, minimize pressure on the affected limbs.

  • Correct Needle Size and Placement: Use a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight. Measure the needle from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation. Insert the needle gently along the roof of the mouth and into the esophagus. Do not force the needle.

  • Vehicle Considerations: The viscosity of the dosing vehicle can impact the ease of administration. Ensure the formulation can be easily and accurately drawn into and dispensed from the syringe.

  • Animal Acclimatization: Handle the animals for several days prior to the start of the study to acclimate them to the procedure, which can reduce stress and struggling during dosing.

  • Dosing Volume: Keep the dosing volume consistent and within recommended limits for the animal's body weight (typically 5-10 mL/kg for rats).

Experimental Protocols

Protocol 1: Rat Adjuvant-Induced Arthritis (AIA) Model

This is a general protocol based on standard methods. Specific parameters may need to be optimized for your laboratory.

  • Animals: Male Lewis rats (or another susceptible strain), 6-8 weeks old.

  • Induction of Arthritis:

    • Prepare a suspension of Mycobacterium tuberculosis (heat-killed) in incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.

    • Anesthetize the rats.

    • Inject 0.1 mL of the adjuvant suspension intradermally into the base of the tail or into the plantar surface of one hind paw.

  • TAK-715 Administration:

    • Prepare the desired formulation of TAK-715 (e.g., suspension in 0.5% methylcellulose).

    • Administer TAK-715 orally via gavage at the desired dose (e.g., 30 mg/kg) daily, starting on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs (therapeutic model).

  • Assessment of Arthritis:

    • Measure the volume of the hind paws using a plethysmometer daily or every other day.

    • Score the severity of arthritis based on a scale (e.g., 0-4 for each paw, considering erythema, swelling, and joint immobility).

    • Monitor body weight.

  • Endpoint: At the end of the study, animals can be euthanized for collection of tissues (paws, spleen, etc.) for histological analysis and biomarker assessment.

Protocol 2: Pharmacokinetic Study in Rats

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study.

  • Animals: Male Sprague-Dawley or Wistar rats, cannulated in the jugular vein for serial blood sampling if possible.

  • Dosing:

    • Fast the animals overnight with free access to water.

    • Administer a single oral dose of TAK-715 (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for the quantification of TAK-715 in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The method should include protein precipitation or liquid-liquid extraction for sample cleanup.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Visualizations

p38_MAPK_Signaling_Pathway stress Stress Stimuli (e.g., UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1) cytokines->map3k map2k MAP2K (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates tak715 TAK-715 tak715->p38 inhibits response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: p38 MAPK Signaling Pathway and the inhibitory action of TAK-715.

experimental_workflow_pk dosing Oral Dosing of TAK-715 to Rats blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis results Cmax, AUC, Bioavailability pk_analysis->results

References

Troubleshooting

Troubleshooting TAK-715 insolubility in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, TAK-715. The follow...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, TAK-715. The following information addresses common issues related to its insolubility in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving TAK-715 in my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening?

A1: TAK-715 is known to be practically insoluble in water and aqueous solutions.[1][2] This is a common characteristic of many small molecule inhibitors due to their often hydrophobic nature.[3] When a concentrated stock solution of TAK-715 in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can precipitate out of solution as the solvent environment changes from being predominantly organic to aqueous.

Q2: What is the recommended solvent for making a stock solution of TAK-715?

A2: The recommended solvent for preparing a stock solution of TAK-715 is dimethyl sulfoxide (DMSO).[1][4][5] Ethanol can also be used, but DMSO allows for a higher concentration stock.[1][5] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of TAK-715.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is recommended to determine the DMSO tolerance for your specific cell line.

Q4: My TAK-715 precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A4: To prevent precipitation, you can try several strategies, including:

  • Lowering the final concentration of TAK-715: The compound may be soluble at lower concentrations.

  • Using co-solvents and/or surfactants: These agents can help to keep the compound in solution.[6][7] For in vitro assays, non-ionic surfactants like Tween 80 or Pluronic F-68 are often used.

  • Modifying the dilution method: A stepwise dilution or rapid mixing can sometimes prevent precipitation.

  • Warming the buffer: Gently warming the aqueous buffer to 37°C before adding the TAK-715 stock solution may help, but be mindful of the temperature stability of your buffer components and TAK-715.

Q5: Can I sonicate the solution to redissolve the precipitated TAK-715?

A5: Sonication can be used to help dissolve the initial stock solution in DMSO. However, if precipitation occurs upon dilution into an aqueous buffer, sonication may not be sufficient to create a stable solution and the compound may precipitate again over time. It is generally better to optimize the formulation to prevent precipitation in the first place.

Data Presentation: TAK-715 Solubility

The following table summarizes the reported solubility of TAK-715 in various solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO80200.24[1][5]
DMSO39.95100
Ethanol1640.05[1]
Ethanol1537.55[5]
Ethanol19.9850
WaterInsolubleInsoluble[1][2]

Molecular Weight of TAK-715 is approximately 399.51 g/mol .

Experimental Protocols

Protocol 1: Preparation of a Concentrated TAK-715 Stock Solution in DMSO
  • Materials:

    • TAK-715 powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of TAK-715 powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.

Protocol 2: Troubleshooting Insolubility in Aqueous Buffers for In Vitro Assays

This protocol provides a systematic approach to overcoming precipitation of TAK-715 when diluting a DMSO stock into an aqueous buffer (e.g., cell culture medium, PBS).

  • Initial Dilution Attempt:

    • Thaw an aliquot of your TAK-715 DMSO stock solution and bring it to room temperature.

    • Warm your aqueous buffer to the experimental temperature (e.g., 37°C).

    • Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer to achieve your final desired concentration. Ensure rapid mixing by vortexing or pipetting immediately after adding the stock to the buffer.

    • Visually inspect for any signs of precipitation (cloudiness, particles) immediately and after a short incubation period (e.g., 15-30 minutes) at the experimental temperature.

  • If Precipitation Occurs - Optimization Steps:

    • Option A: Reduce Final DMSO Concentration

      • Prepare a more concentrated DMSO stock solution (e.g., if you used 10 mM, try 50 mM) to reduce the volume of DMSO added to the aqueous buffer.

      • Repeat the dilution, ensuring the final DMSO concentration is as low as possible, ideally below 0.5%.

    • Option B: Incorporate a Surfactant

      • Prepare a stock solution of a sterile, non-ionic surfactant such as Tween 80 (e.g., 10% in water) or Pluronic F-68.

      • Add the surfactant to your aqueous buffer to a final concentration of 0.01% - 0.1%.

      • Repeat the dilution of the TAK-715 DMSO stock into the surfactant-containing aqueous buffer.

    • Option C: Use a Co-solvent System (for non-cell-based assays where higher organic content is permissible)

      • Prepare an intermediate dilution of the TAK-715 DMSO stock in a water-miscible co-solvent like ethanol or propylene glycol.

      • Add this intermediate dilution to the aqueous buffer. This can sometimes create a more stable final solution.

  • Verification of Solubilization:

    • After finding a condition where no visible precipitation occurs, it is advisable to centrifuge the final solution at high speed (e.g., >10,000 x g) for 10-15 minutes.

    • Carefully aspirate the supernatant for your experiment. This helps to remove any potential micro-precipitates that may not be visible.

Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressors Stressors Receptor Receptor Stressors->Receptor Cytokines Cytokines Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Substrates Downstream Substrates (e.g., MAPKAPK2) p38_MAPK->Downstream_Substrates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors TAK_715 TAK-715 TAK_715->p38_MAPK Downstream_Substrates->Transcription_Factors Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling pathway is activated by stressors and cytokines, leading to inflammatory gene expression. TAK-715 inhibits p38 MAPK.

Troubleshooting Workflow for TAK-715 Insolubility

Troubleshooting_Workflow Start Start: Prepare TAK-715 DMSO Stock Dilute Dilute stock into aqueous buffer Start->Dilute Precipitation_Check Precipitation Observed? Dilute->Precipitation_Check Success Proceed with Experiment Precipitation_Check->Success No Troubleshoot Troubleshoot Precipitation_Check->Troubleshoot Yes Option_A Option A: Increase stock concentration to lower final DMSO % Troubleshoot->Option_A Option_B Option B: Add surfactant (e.g., 0.01% Tween 80) to buffer Troubleshoot->Option_B Option_C Option C: Lower final TAK-715 concentration Troubleshoot->Option_C Recheck Still Precipitates? Option_A->Recheck Option_B->Recheck Option_C->Recheck Recheck->Success No Contact_Support Contact Technical Support Recheck->Contact_Support Yes

Caption: A logical workflow for troubleshooting the insolubility of TAK-715 in aqueous buffers.

References

Optimization

Technical Support Center: Optimizing TAK-715 Dosage for In Vivo Efficacy

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of TAK-715, a potent and selective p38 MAPK inhibitor. The in...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of TAK-715, a potent and selective p38 MAPK inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TAK-715?

TAK-715 is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), with high selectivity for the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress.[3][4] By inhibiting p38α and p38β, TAK-715 effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising therapeutic agent for inflammatory diseases.[4][5]

Q2: What is a recommended starting dose for in vivo studies with TAK-715?

Based on preclinical studies in rodent models of arthritis, a dose range of 3-30 mg/kg administered orally has been shown to be effective.[2] A common starting dose in a rat adjuvant-induced arthritis model that has demonstrated significant efficacy is 30 mg/kg, administered orally. However, the optimal dose will depend on the specific animal model, the disease being studied, and the desired level of target engagement. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How should I formulate TAK-715 for in vivo administration?

Troubleshooting Guide

Problem 1: I am not observing the expected in vivo efficacy with TAK-715 at the recommended dose.

  • Confirm Target Engagement: It is essential to verify that TAK-715 is reaching its target and inhibiting p38 MAPK activity in your model. This can be assessed by measuring the phosphorylation levels of downstream targets of p38, such as MAPK-activated protein kinase 2 (MK2) or ATF-2, in tissue or blood samples. A decrease in the phosphorylation of these markers upon TAK-715 treatment would indicate successful target engagement.

  • Check Formulation and Administration: Ensure that your formulation is prepared correctly and that the compound is stable in the vehicle. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Inconsistent administration can lead to variable drug exposure and efficacy.

  • Evaluate Pharmacokinetics: The bioavailability of TAK-715 can vary between species and even between different strains of the same species. Consider performing a pilot pharmacokinetic study in your specific animal model to determine the plasma concentration and half-life of TAK-715. This will help you to optimize the dosing regimen (e.g., frequency of administration) to maintain adequate drug exposure.

  • Consider Alternative Administration Routes: If oral bioavailability is low in your model, consider alternative routes such as intraperitoneal or intravenous injection to achieve higher and more consistent systemic exposure.[6]

Problem 2: I am observing unexpected toxicity in my animal model.

  • Vehicle Toxicity: The vehicle used to formulate TAK-715 can sometimes cause adverse effects. Always include a vehicle-only control group in your experiments to distinguish between vehicle-related toxicity and compound-specific toxicity. If the vehicle is suspected to be the cause, explore alternative, less toxic formulations.

  • Off-Target Effects: While TAK-715 is a selective p38 MAPK inhibitor, it may have off-target activities at higher concentrations. If you are observing toxicities, consider reducing the dose or exploring a different dosing schedule.

  • p38 MAPK-Related Toxicity: Inhibition of p38 MAPK itself can lead to toxicities in certain tissues. For example, gastrointestinal and lymphoid toxicities have been reported with some p38 MAPK inhibitors.[7] Careful monitoring of animal health, including body weight, food and water intake, and clinical signs of distress, is crucial. If toxicity is observed, dose reduction or discontinuation may be necessary.

Quantitative Data Summary

Table 1: In Vitro Potency of TAK-715

TargetIC50 (nM)
p38α MAPK7.1[1]
p38β MAPK200[1]
TNF-α release (LPS-stimulated THP-1 cells)48

Table 2: In Vivo Efficacy of TAK-715 in a Rat Adjuvant-Induced Arthritis Model

Dose (mg/kg, p.o.)Efficacy EndpointResult
3-30Reduction in secondary paw volumeSignificant reduction[2]
30Inhibition of paw swelling25% inhibition

Table 3: Pharmacokinetic Parameters of TAK-715 in Rodents

SpeciesRouteBioavailability (%)Cmax (µg/mL)AUC (µg·h/mL)
Mousep.o.18.4--
Ratp.o.21.10.19 (at 10 mg/kg)[2]1.16 (at 10 mg/kg)[2]

Experimental Protocols

1. Oral Gavage Administration in Rats

  • Formulation: Prepare a suspension of TAK-715 in 10% DMSO and 90% Corn Oil.[1] Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.

  • Procedure:

    • Accurately weigh the rat to determine the correct dosing volume.

    • Gently restrain the rat.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Slowly administer the TAK-715 suspension.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress after the procedure.

2. Intraperitoneal (IP) Injection in Mice

  • Formulation: A suggested starting point for an IP formulation is to dissolve TAK-715 in a vehicle such as 20% DMSO, 40% PEG 400, and 40% sterile saline. The final concentration should allow for an injection volume of 5-10 mL/kg. It is critical to perform a small pilot study to ensure the solubility and tolerability of this formulation.

  • Procedure:

    • Accurately weigh the mouse to determine the correct injection volume.

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse to a slight head-down position.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Slowly inject the TAK-715 solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.[8]

Visualizations

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core p38 MAPK cluster_downstream Downstream Effectors Stress/Cytokines Stress/Cytokines TAK1/ASK1 (MAP3K) TAK1/ASK1 (MAP3K) Stress/Cytokines->TAK1/ASK1 (MAP3K) MKK3/MKK6 (MAP2K) MKK3/MKK6 (MAP2K) TAK1/ASK1 (MAP3K)->MKK3/MKK6 (MAP2K) p38_alpha_beta p38α/β MKK3/MKK6 (MAP2K)->p38_alpha_beta MK2/PRAK/MSK1 MK2/PRAK/MSK1 (Kinases) p38_alpha_beta->MK2/PRAK/MSK1 ATF-2/MEF2 ATF-2/MEF2 (Transcription Factors) p38_alpha_beta->ATF-2/MEF2 Inflammation/Apoptosis Inflammation/Apoptosis MK2/PRAK/MSK1->Inflammation/Apoptosis ATF-2/MEF2->Inflammation/Apoptosis TAK-715 TAK-715 TAK-715->p38_alpha_beta inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of TAK-715.

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Model Select Animal Model Dose Determine Dose Range Model->Dose Formulation Prepare Formulation Dose->Formulation Administration Administer TAK-715 Formulation->Administration Monitoring Monitor Animals Administration->Monitoring Efficacy Assess Efficacy Endpoints Monitoring->Efficacy PD Analyze Pharmacodynamic Markers Monitoring->PD PK Analyze Pharmacokinetics (Optional) Monitoring->PK Optimization Optimize Dose/Schedule Efficacy->Optimization PD->Optimization PK->Optimization Optimization->Dose Iterate

Caption: Experimental workflow for optimizing TAK-715 dosage in vivo.

References

Troubleshooting

Minimizing TAK-715 cytotoxicity in long-term cell culture

A Guide to Minimizing Cytotoxicity in Long-Term Cell Culture This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for using TAK-715, a...

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Minimizing Cytotoxicity in Long-Term Cell Culture

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for using TAK-715, a potent p38 MAPK inhibitor, in long-term cell culture experiments. Our goal is to help you achieve consistent, reliable results while minimizing potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TAK-715?

A1: TAK-715 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a particularly high affinity for the p38α isoform.[1] The p38 MAPK signaling pathway is a key regulator of cellular responses to stress, inflammation, and other external stimuli, playing significant roles in processes like cell differentiation, apoptosis, and cytokine production.[2][3] By inhibiting p38α, TAK-715 can modulate these downstream cellular events.

Q2: What are the typical working concentrations for TAK-715 in in vitro studies?

A2: The optimal concentration of TAK-715 is highly dependent on the cell type and the specific biological question. Published studies have used a range of concentrations. For example, in human THP-1 cells, TAK-715 inhibits LPS-stimulated TNF-α release with an IC50 of 48 nM.[1] In studies on nucleus pulposus cells, concentrations up to 1.0 µM were used for 48 hours without significant toxicity.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal, non-toxic concentration.

Q3: Is TAK-715 known to be cytotoxic in long-term culture?

A3: There is limited specific data on the cytotoxicity of TAK-715 in long-term (multi-day or week) cell culture. One study on nucleus pulposus cells showed no significant toxicity at concentrations up to 1.0 µM for 48 hours.[4] However, prolonged inhibition of the p38 MAPK pathway can have varied effects, including inducing apoptosis or affecting cell proliferation, depending on the cellular context.[2][5] Therefore, it is essential to empirically determine the cytotoxic profile of TAK-715 in your specific long-term experimental setup.

Q4: How should I prepare and store TAK-715 stock solutions?

A4: TAK-715 is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6] When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.

Troubleshooting Guide: Long-Term Cytotoxicity

Observed Problem Potential Cause Suggested Solution
Significant cell death observed after several days of TAK-715 treatment. 1. Concentration is too high: The chosen concentration of TAK-715 may be cytotoxic with prolonged exposure. 2. Solvent toxicity: The cumulative effect of the solvent (e.g., DMSO) may be causing cell death. 3. Cell line sensitivity: Your specific cell line may be particularly sensitive to the long-term inhibition of the p38 MAPK pathway.1. Optimize TAK-715 Concentration: Perform a long-term dose-response experiment (e.g., 3-7 days) using a real-time cell viability assay to identify the highest non-toxic concentration. 2. Solvent Control: Ensure you have a vehicle control (medium with the same final concentration of DMSO) in all experiments to rule out solvent-induced toxicity. 3. Assess Apoptosis: Use assays like Caspase-Glo® 3/7 or Annexin V staining to determine if apoptosis is the primary mechanism of cell death.
Reduced cell proliferation (cytostatic effect) without significant cell death. 1. Cell cycle arrest: Inhibition of p38 MAPK can lead to cell cycle arrest in some cell types.[7] 2. TAK-715 concentration: The concentration used may be sufficient to inhibit proliferation but not induce apoptosis.1. Monitor Proliferation: Conduct a cell proliferation assay (e.g., serial MTT assays or direct cell counting) over the course of your experiment. 2. Cell Cycle Analysis: Analyze the cell cycle distribution of treated and untreated cells using flow cytometry with propidium iodide staining.
Inconsistent results between experiments. 1. Cell seeding density: Variations in initial cell numbers can affect the apparent cytotoxicity of a compound. 2. Media and supplement degradation: In long-term cultures, essential nutrients may be depleted, or waste products may accumulate, sensitizing cells to TAK-715. 3. TAK-715 stability: The inhibitor may degrade in the culture medium over time.1. Standardize Seeding: Use a consistent cell seeding density for all experiments and ensure even cell distribution in plates. 2. Optimize Culture Conditions: Implement a regular media refreshment schedule (e.g., every 2-3 days), replacing it with fresh media containing the appropriate concentration of TAK-715. 3. Replenish Inhibitor: When changing the media, always add freshly diluted TAK-715 to maintain a consistent concentration.

Data Summary

Table 1: TAK-715 Inhibitory Concentrations (IC50)

TargetIC50 ValueCell Line/SystemReference
p38α MAPK7.1 nMCell-free assay[1]
p38β MAPK200 nMCell-free assay[1]
LPS-induced TNF-α release48 nMTHP-1 cells[1]

Table 2: Example Experimental Design for Dose-Response Testing in Long-Term Culture

ParameterRecommendation
Cell Line Your specific cell line of interest
Seeding Density Optimized for logarithmic growth over the planned experimental duration
TAK-715 Concentrations 0 (vehicle control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 5 µM
Incubation Time 24, 48, 72, 96, and 120 hours
Assay RealTime-Glo™ MT Cell Viability Assay (for continuous monitoring) or MTT assay (for endpoint analysis at each time point)
Media Changes Every 48-72 hours with fresh media and inhibitor

Visualizing Key Pathways and Workflows

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines Cytokines Stress UV, Osmotic Shock, Heat Shock ASK1 ASK1 Stress->ASK1 TAK1 TAK1 MKK3 MKK3 TAK1->MKK3 MKK6 MKK6 ASK1->MKK6 MEKKs MEKKs MEKKs->MKK3 MEKKs->MKK6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3->p38_MAPK MKK6->p38_MAPK MAPKAPKs MAPKAPK-2/3 p38_MAPK->MAPKAPKs Transcription_Factors ATF2, CREB, MEF2C p38_MAPK->Transcription_Factors TAK_715 TAK-715 TAK_715->p38_MAPK Inflammation Inflammation MAPKAPKs->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Transcription_Factors->Cell_Cycle_Arrest Troubleshooting_Workflow Start Start: High Cytotoxicity in Long-Term Culture Check_Concentration Is TAK-715 concentration optimized? Start->Check_Concentration Optimize_Dose Perform long-term dose-response (e.g., RealTime-Glo) Check_Concentration->Optimize_Dose No Check_Solvent Is vehicle control also toxic? Check_Concentration->Check_Solvent Yes Optimize_Dose->Check_Concentration Re-evaluate Reduce_DMSO Lower final DMSO concentration (aim for <0.1%) Check_Solvent->Reduce_DMSO Yes Assess_Apoptosis Assess mechanism: Caspase-Glo or Annexin V Staining Check_Solvent->Assess_Apoptosis No Reduce_DMSO->Check_Solvent Re-evaluate Optimize_Culture Optimize culture: - Seeding density - Media changes Assess_Apoptosis->Optimize_Culture End_Toxic Conclusion: Cell line is sensitive to p38 inhibition Assess_Apoptosis->End_Toxic End_Viable Optimized Protocol: Minimal Cytotoxicity Optimize_Culture->End_Viable

References

Optimization

Technical Support Center: TAK-715 Resistance Mechanisms

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating TAK-715, a potent p38 MAPK inhibitor. Freq...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating TAK-715, a potent p38 MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is TAK-715 and what is its primary mechanism of action?

TAK-715 is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), with a higher selectivity for the p38α isoform (IC50 = 7.1 nM) over the p38β isoform (IC50 = 200 nM).[1] Its primary mechanism of action is to bind to the ATP pocket of p38α, preventing its phosphorylation and activation.[2] This, in turn, blocks downstream signaling cascades that are involved in inflammatory responses and cell stress.[3][] TAK-715 has also been shown to inhibit Wnt/β-catenin signaling by targeting casein kinase I (CK1δ/ε).[1]

Q2: What are the known cellular effects of TAK-715 in cancer cell lines?

In various cancer cell line models, TAK-715 has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, suppress the expression of fibrosis-related proteins, and in some contexts, induce apoptosis.[1][3] For example, in interleukin-1β (IL-1β)-stimulated nucleus pulposus cells, TAK-715 inhibited extracellular matrix degradation and apoptosis by blocking the p38 MAPK pathway.[3]

Q3: What are the potential, though not yet specifically documented, mechanisms of acquired resistance to TAK-715?

While specific studies on acquired resistance to TAK-715 are not yet widely available, general mechanisms of resistance to kinase inhibitors can be extrapolated. These include:

  • On-target alterations: Secondary mutations in the MAPK14 gene (encoding p38α) that prevent TAK-715 from binding effectively.[5][6]

  • Activation of bypass signaling pathways: Upregulation of parallel signaling cascades (e.g., ERK/MAPK or PI3K/Akt pathways) that compensate for the inhibition of the p38 MAPK pathway and promote cell survival and proliferation.[5][7]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump TAK-715 out of the cell, reducing its intracellular concentration.[5]

  • Changes in downstream effectors: Alterations in proteins downstream of p38 MAPK that render the pathway's inhibition ineffective.

Q4: Are there different isoforms of p38 MAPK, and could this play a role in resistance?

Yes, there are four isoforms of p38 MAPK: α, β, γ, and δ.[8] TAK-715 is most potent against p38α and p38β.[1] It is plausible that in a resistant state, cancer cells might upregulate the less sensitive p38γ or p38δ isoforms to maintain downstream signaling. The differential roles of these isoforms in drug resistance have been explored in other contexts; for instance, p38δ has been implicated in regulating the ERK pathway, while p38α may regulate the NF-κB pathway.[9]

Troubleshooting Guides

Issue 1: My cancer cell line is showing decreasing sensitivity to TAK-715 over time. What could be the cause?

A gradual decrease in sensitivity to TAK-715 suggests the development of acquired resistance. Here are the potential mechanisms and how to investigate them:

Potential Cause A: Activation of a Bypass Signaling Pathway

  • Explanation: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating a parallel, compensatory pathway to maintain pro-survival signals. Common bypass pathways include the ERK/MAPK and PI3K/Akt/mTOR cascades.[5][7]

  • Troubleshooting Steps:

    • Assess the activation status of key bypass pathway proteins: Use Western blotting to compare the phosphorylation levels of key proteins in your resistant cells versus the parental (sensitive) cells. Key proteins to examine include p-ERK, p-Akt, and p-mTOR. An increase in the phosphorylation of these proteins in the resistant line would suggest the activation of a bypass pathway.

    • Test combination therapies: Treat your resistant cells with TAK-715 in combination with an inhibitor of the suspected bypass pathway (e.g., an ERK inhibitor like PD0325901 or a PI3K inhibitor like LY294002).[10] If the combination restores sensitivity, this provides strong evidence for the involvement of that bypass pathway.

Potential Cause B: Increased Drug Efflux

  • Explanation: The overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance.[11] These pumps can actively remove TAK-715 from the cell, lowering its effective concentration. The p38 MAPK pathway has been implicated in the regulation of P-gp expression.[11][12]

  • Troubleshooting Steps:

    • Measure the expression of ABC transporters: Use RT-qPCR or Western blotting to compare the expression levels of genes like ABCB1 (encoding P-gp) in your resistant and parental cell lines.

    • Use a drug efflux pump inhibitor: Treat your resistant cells with TAK-715 in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A restored sensitivity to TAK-715 would indicate that drug efflux is a contributing factor to the observed resistance.

Experimental Protocols

Protocol 1: Generation of TAK-715 Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • TAK-715

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of TAK-715: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of TAK-715 that inhibits the growth of the parental cell line by 50%.

  • Initial Exposure: Culture the parental cells in a medium containing TAK-715 at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of TAK-715.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of TAK-715 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat and Expand: Repeat steps 3 and 4, gradually increasing the TAK-715 concentration over several weeks to months. The cells that can proliferate at significantly higher concentrations of the drug are considered resistant.

  • Characterize the Resistant Line: Once a resistant line is established, confirm the shift in IC50 by performing a cell viability assay comparing the parental and resistant lines. A significant increase in the IC50 value confirms the resistant phenotype.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at various passages to ensure a stable supply for future experiments.

Protocol 2: Western Blot Analysis of Signaling Pathways

Materials:

  • Parental and TAK-715 resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Plate parental and resistant cells and grow to 80-90% confluency. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated proteins between the parental and resistant cell lines.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of TAK-715 against p38 MAPK Isoforms

TargetIC50 (nM)
p38α7.1
p38β200
p38γ>10,000
p38δ>10,000

Data sourced from MedchemExpress.[1]

Visualizations

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Effectors Downstream Effectors (e.g., MK2, ATF2) p38_MAPK->Downstream_Effectors phosphorylates Inflammation_Apoptosis Inflammation, Apoptosis Downstream_Effectors->Inflammation_Apoptosis TAK715 TAK-715 TAK715->p38_MAPK

Caption: Canonical p38 MAPK signaling pathway and the inhibitory action of TAK-715.

bypass_pathway cluster_p38 p38 Pathway (Inhibited) cluster_erk Bypass Pathway (Activated) p38_MAPK p38 MAPK p38_downstream p38 Downstream Signaling p38_MAPK->p38_downstream TAK715 TAK-715 TAK715->p38_MAPK Proliferation_Survival Cell Proliferation & Survival p38_downstream->Proliferation_Survival RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival promotes

Caption: Hypothetical bypass mechanism via ERK pathway activation in TAK-715 resistance.

experimental_workflow start Parental Cell Line step1 Treat with increasing concentrations of TAK-715 start->step1 step2 Establish TAK-715 Resistant Cell Line step1->step2 step3 Confirm Resistance (IC50 Shift Assay) step2->step3 step4 Investigate Mechanisms step2->step4 mech1 Western Blot (Bypass Pathways) step4->mech1 mech2 RT-qPCR/Western (Drug Efflux Pumps) step4->mech2 mech3 Gene Sequencing (p38 mutations) step4->mech3

Caption: Experimental workflow for generating and analyzing TAK-715 resistant cell lines.

References

Reference Data & Comparative Studies

Validation

Selectivity profile of TAK-715 compared to other kinase inhibitors

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAK-715's Performance Against Alternative Kinase Inhibitors, Supported by Experimental Data. TAK-715 is a potent and orally acti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TAK-715's Performance Against Alternative Kinase Inhibitors, Supported by Experimental Data.

TAK-715 is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. Its efficacy and selectivity are critical determinants of its therapeutic potential and safety profile. This guide provides a detailed comparison of the kinase selectivity of TAK-715 with other notable kinase inhibitors, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Selectivity Profile

The inhibitory activity of TAK-715 and a selection of comparator compounds were assessed against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below. This allows for a direct comparison of potency and selectivity. TAK-715 demonstrates high potency for p38α and a significant degree of selectivity over the p38β isoform, with minimal activity against other kinases in the MAPK pathway and a broader panel. In contrast, a promiscuous inhibitor like Dasatinib shows potent activity against a wide range of kinases.

Kinase TargetTAK-715 IC50 (nM)VX-745 IC50 (nM)SB203580 IC50 (nM)Dasatinib IC50 (nM)
p38α (MAPK14) 7.1 [1][2]10 [1]50 <1
p38β (MAPK11) 200 [1]220 [1]500 <1
p38γ (MAPK12)>10,000[1][2]>20,000[1]--
p38δ (MAPK13)>10,000[2]---
JNK1>10,000[2]>1000-fold selectivity over JNK1-3--
ERK1>10,000[2]>1000-fold selectivity over ERK1--
IKKβ>10,000[2]---
MEKK1>10,000[2]---
TAK1>10,000[2]---
Abl---<1 [3]
Src---<1
Btk---5 [3]
Tec---297 [3]

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for drug development. A widely accepted and robust method for this is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of an inhibitor. The classic radiometric assay is considered a gold standard.[4][5]

Radiometric Kinase Inhibition Assay (e.g., [γ-32P]ATP Filter Binding Assay)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate (a protein or peptide).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

  • [γ-32P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Test inhibitor (e.g., TAK-715) dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.

  • Reaction Mixture Preparation: For each reaction, the purified kinase, its specific substrate, and the kinase reaction buffer are combined in a microcentrifuge tube or well of a microplate.

  • Inhibitor Incubation: The test inhibitor at various concentrations is added to the reaction mixture and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mix of [γ-32P]ATP and unlabeled ATP. The final ATP concentration is typically close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.

  • Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by spotting a small volume of the reaction mixture onto phosphocellulose filter paper. The peptide substrate binds to the paper, while the ATP does not.

  • Washing: The filter paper is washed multiple times with the wash buffer to remove any unincorporated [γ-32P]ATP.[6]

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Experimental Workflow for Kinase Selectivity Profiling A Compound Library (e.g., TAK-715) C High-Throughput Kinase Assay (e.g., Radiometric, Luminescence) A->C B Kinase Panel (Diverse purified kinases) B->C D Data Acquisition (Measurement of kinase activity) C->D E Data Analysis (IC50 determination) D->E F Selectivity Profile (Heatmap or Table) E->F

Workflow for determining kinase inhibitor selectivity.

G cluster_1 p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response TAK715 TAK-715 TAK715->p38

References

Comparative

Efficacy of TAK-715 Versus Other Anti-Rheumatic Agents In Vivo: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vivo efficacy of TAK-715, a novel p38 MAPK inhibitor, with established anti-rheumatic agents: methotre...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of TAK-715, a novel p38 MAPK inhibitor, with established anti-rheumatic agents: methotrexate, etanercept, and adalimumab. The information is compiled from preclinical studies in rodent models of rheumatoid arthritis, with a focus on the adjuvant-induced arthritis (AIA) rat model to ensure a relevant comparative framework.

Quantitative Efficacy Data

The following table summarizes the in vivo efficacy of TAK-715 and comparator drugs on key arthritic parameters in the rat adjuvant-induced arthritis (AIA) model.

CompoundDoseRoute of AdministrationAnimal ModelPrimary Efficacy EndpointResult
TAK-715 30 mg/kgOral (p.o.)Rat Adjuvant-Induced ArthritisSecondary Paw Volume25% inhibition
Methotrexate 0.1 mg/kgOral (p.o.)Rat Adjuvant-Induced ArthritisPaw EdemaObvious decrease
Methotrexate 0.5 mg/kgIntraperitoneal (i.p.)Rat Adjuvant-Induced ArthritisHind Paw Swelling, Polyarthritis IndexSignificant reduction [1]
Etanercept 1 mg/kgSubcutaneous (s.c.)Rat Streptococcal Cell Wall-Induced Arthritis*Paw Swelling≥60% inhibition [2]

Note: Data for Etanercept is from a streptococcal cell wall-induced arthritis model, which shares inflammatory pathways with the AIA model. Direct comparative data in the AIA model was not available in the reviewed literature.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats: A General Protocol

The AIA model is a well-established preclinical model for rheumatoid arthritis, characterized by robust and reproducible inflammatory and autoimmune responses.

Induction of Arthritis:

  • Adjuvant Preparation: A suspension of Mycobacterium tuberculosis in an oil vehicle, such as mineral oil or Freund's Incomplete Adjuvant, is prepared. A common concentration is 10 mg/mL.

  • Animal Strain: Lewis or Wistar rats are commonly used due to their susceptibility to AIA.

  • Induction: A single intradermal injection of the adjuvant suspension (typically 0.1 mL) is administered into the plantar surface of one of the hind paws or at the base of the tail.

Disease Progression and Assessment:

  • Primary Lesion: An initial inflammatory response develops at the site of injection within a few days.

  • Secondary Lesions: Systemic arthritis, affecting the non-injected paws and other joints, typically appears around 10 to 14 days post-induction.

  • Paw Volume/Swelling Measurement: The primary endpoint for assessing anti-inflammatory efficacy is the change in paw volume or diameter. This is measured using a plethysmometer or calipers at regular intervals throughout the study.

Drug Administration:

  • TAK-715: Administered orally (p.o.) once daily.

  • Methotrexate: Can be administered orally (p.o.) or intraperitoneally (i.p.) at varying dosing schedules (e.g., daily or weekly).

  • Etanercept: Typically administered subcutaneously (s.c.).

  • Adalimumab: Typically administered subcutaneously (s.c.) or intraperitoneally (i.p.).

The timing of drug administration can be prophylactic (before the onset of secondary lesions) or therapeutic (after the establishment of arthritis) to evaluate the preventive or treatment effects of the compound.

Signaling Pathways and Mechanisms of Action

TAK-715: p38 MAPK Inhibition

TAK-715 exerts its anti-inflammatory effects by selectively inhibiting p38 mitogen-activated protein kinase (MAPK). In rheumatoid arthritis, pro-inflammatory cytokines like TNF-α and IL-1β activate the p38 MAPK pathway, leading to the downstream activation of transcription factors and other kinases. This cascade results in the production of key inflammatory mediators, including other cytokines and matrix metalloproteinases (MMPs), which contribute to joint inflammation and destruction. By blocking p38 MAPK, TAK-715 interrupts this inflammatory signaling cascade.

TAK_715_Pathway TNFa TNF-α / IL-1β Receptor Receptor TNFa->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors TAK_715 TAK-715 TAK_715->p38_MAPK Inflammatory_Mediators Inflammatory Mediators (Cytokines, MMPs) Transcription_Factors->Inflammatory_Mediators Joint_Inflammation Joint Inflammation & Destruction Inflammatory_Mediators->Joint_Inflammation

TAK-715 inhibits the p38 MAPK signaling pathway.
Etanercept & Adalimumab: TNF-α Neutralization

Etanercept and Adalimumab are biologic agents that target Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in rheumatoid arthritis. TNF-α binds to its receptors (TNFR1 and TNFR2) on various cells, including synovial fibroblasts and immune cells, initiating signaling cascades that lead to the production of other inflammatory cytokines (e.g., IL-1, IL-6), chemokines, and matrix metalloproteinases. This results in synovial inflammation, cartilage degradation, and bone erosion. Etanercept acts as a soluble decoy receptor, binding to and neutralizing TNF-α before it can interact with its cell surface receptors. Adalimumab is a monoclonal antibody that also binds to and neutralizes TNF-α.

TNFa_Pathway TNFa TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR Etanercept Etanercept / Adalimumab Etanercept->TNFa Signaling_Complex Signaling Complex (e.g., TRADD, TRAF2) TNFR->Signaling_Complex NFkB_MAPK NF-κB & MAPK Pathways Signaling_Complex->NFkB_MAPK Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_MAPK->Inflammatory_Genes Inflammatory_Response Inflammatory Response (Cytokines, MMPs) Inflammatory_Genes->Inflammatory_Response Joint_Damage Joint Damage Inflammatory_Response->Joint_Damage

Etanercept and Adalimumab neutralize TNF-α.
Methotrexate: Multiple Mechanisms of Action

Methotrexate is a cornerstone therapy for rheumatoid arthritis with a complex mechanism of action. It is a folate analog that inhibits dihydrofolate reductase, an enzyme crucial for DNA and RNA synthesis. This anti-proliferative effect is thought to impact rapidly dividing immune cells. Additionally, and perhaps more importantly for its anti-inflammatory effects at low doses, methotrexate leads to the extracellular accumulation of adenosine. Adenosine, through its receptors (e.g., A2A), has potent anti-inflammatory properties, including the inhibition of neutrophil adhesion and the suppression of pro-inflammatory cytokine production by macrophages and lymphocytes.

Methotrexate_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR AICAR_T AICAR Transformylase Methotrexate->AICAR_T Cell_Proliferation Immune Cell Proliferation DHFR->Cell_Proliferation Inhibition Joint_Inflammation Joint Inflammation Cell_Proliferation->Joint_Inflammation Adenosine_Accumulation Extracellular Adenosine AICAR_T->Adenosine_Accumulation Leads to Adenosine_Receptor Adenosine Receptor (e.g., A2A) Adenosine_Accumulation->Adenosine_Receptor Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_Inflammatory Anti_Inflammatory->Joint_Inflammation

Methotrexate's multifaceted mechanism of action.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of anti-rheumatic agents in the rat adjuvant-induced arthritis model.

Experimental_Workflow Start Start: Animal Acclimatization Induction Arthritis Induction (CFA Injection) Start->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Drug Administration (Prophylactic or Therapeutic) Grouping->Treatment Monitoring Disease Monitoring: - Paw Volume - Arthritis Score - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Histopathology - Biomarker Analysis Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

References

Validation

A Comparative Crystallographic Analysis of p38 MAPK Inhibitors: TAK-715 and SCIO-469

A detailed examination of the structural basis of p38 mitogen-activated protein kinase (MAPK) inhibition by TAK-715 and SCIO-469 reveals distinct binding modes that influence their inhibitory profiles. This guide provide...

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural basis of p38 mitogen-activated protein kinase (MAPK) inhibition by TAK-715 and SCIO-469 reveals distinct binding modes that influence their inhibitory profiles. This guide provides a comparative analysis of their crystal structures, biological activities, and the experimental protocols used for their characterization, offering valuable insights for researchers in kinase inhibitor design and development.

TAK-715 and SCIO-469 (also known as Talmapimod) are potent, orally bioavailable inhibitors of p38 MAPK, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2][3] While both compounds target the ATP-binding pocket of p38α MAPK, their interactions at the molecular level show significant differences, leading to distinct conformational changes in the enzyme.[4] This analysis delves into these structural nuances to provide a comprehensive understanding of their mechanisms of action.

Quantitative Comparison of Inhibitor Properties

The following table summarizes the key quantitative data for TAK-715 and SCIO-469, highlighting their inhibitory potency against p38 MAPK isoforms.

ParameterTAK-715SCIO-469 (Talmapimod)
Target p38 MAPKp38 MAPK
IC50 (p38α) 7.1 nM[1][5]9 nM[2]
IC50 (p38β) 200 nM[1]~90 nM (10-fold selective for α over β)[2]
PDB ID 3ZSG[4]3ZSH[4][6][7]
Resolution Not specified in abstract2.05 Å[6][7]

Crystal Structure Analysis: Divergent Binding Modes

A key study published in Acta Crystallographica Section D: Biological Crystallography determined the crystal structures of p38α in complex with TAK-715 and SCIO-469, revealing two distinct clusters of protein conformations.[4][8]

TAK-715 , along with the classic inhibitor SB-203580, binds relatively "high" in the ATP pocket. This binding mode occupies the hydrophobic back pocket, the adenine region, and the front pocket of p38, extending towards the Gly-rich loop and pushing it into an open conformation.[4] A notable interaction is the hydrogen bond formed between the amide NH of TAK-715 and the main-chain carbonyl of Met109 in p38α.[5]

SCIO-469 , in contrast, binds in a manner that induces a "closed" conformation of the Gly-rich loop.[4] This is achieved through interactions with the hinge, front, and back pockets, but without significant contact with the sugar- and phosphate-binding regions. A distinctive feature of SCIO-469's binding is the induction of a peptide flip in the hinge region, which presents two hydrogen-bond donors to the ATP pocket.[4] The central carbonyl group of SCIO-469 forms two strong hydrogen bonds with the backbone of Met109 and Gly110.[9]

These differing binding modes and the resulting protein conformations are critical for understanding the selectivity and activity profiles of these inhibitors. The interaction with the hydrophobic back pocket is a conserved feature for both inhibitors.[4]

Signaling Pathway Inhibition

Both TAK-715 and SCIO-469 function by inhibiting the p38 MAPK signaling pathway, which plays a crucial role in inflammatory responses. This pathway, when activated by cellular stresses or inflammatory cytokines, leads to the downstream activation of various transcription factors and ultimately, the production of pro-inflammatory mediators like TNF-α and IL-1β. By blocking the activity of p38 MAPK, these inhibitors effectively suppress the inflammatory cascade.

p38_signaling_pathway stress Cellular Stress / Cytokines mapkk Upstream MAPKKs (MKK3/6) stress->mapkk p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, transcription factors) p38->substrates phosphorylates inflammation Inflammatory Response (TNF-α, IL-1β production) substrates->inflammation leads to inhibitor TAK-715 / SCIO-469 inhibitor->p38 inhibits

Figure 1: Simplified p38 MAPK signaling pathway and point of inhibition.

Experimental Protocols

The determination of the crystal structures of p38α in complex with TAK-715 and SCIO-469 involved the following key steps as described in the primary literature.[4]

Protein Expression and Purification: Human p38α was expressed in E. coli as a His-tagged protein. The purification process involved Ni-NTA affinity chromatography to isolate the His-tagged protein, followed by thrombin cleavage to remove the tag. Further purification was achieved through anion-exchange and size-exclusion chromatography to obtain high-purity protein.

Crystallization: The purified p38α protein was co-crystallized with a threefold molar excess of either TAK-715 or SCIO-469. The hanging-drop vapor-diffusion method was employed. The crystallization solution contained 0.1 M MES pH 6.5, 19–28% PEG 4000, and 50–100 mM N-octyl-β-d-glucoside.

Data Collection and Structure Determination: Crystals were cryoprotected with ethylene glycol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structures were then solved and refined to yield the final atomic coordinates.

experimental_workflow expr Protein Expression (Human p38α in E. coli) purify Protein Purification (Affinity, IEX, SEC) expr->purify cocryst Co-crystallization (p38α + Inhibitor) purify->cocryst data X-ray Data Collection (Synchrotron) cocryst->data solve Structure Solution & Refinement data->solve analysis Comparative Structural Analysis solve->analysis

Figure 2: Experimental workflow for crystal structure determination.

Logical Relationship of the Comparative Analysis

The comparative analysis hinges on the direct comparison of the crystallographic data obtained for TAK-715 and SCIO-469 under identical experimental conditions. This allows for the attribution of conformational differences in the p38α protein directly to the binding of the specific inhibitor.

logical_flow p38 Purified p38α Protein xtal_tak Crystal Structure (p38α + TAK-715) p38->xtal_tak xtal_scio Crystal Structure (p38α + SCIO-469) p38->xtal_scio tak715 TAK-715 tak715->xtal_tak scio469 SCIO-469 scio469->xtal_scio compare Structural Comparison xtal_tak->compare xtal_scio->compare conclusion Distinct Binding Modes & Conformational Changes compare->conclusion

Figure 3: Logical flow of the comparative structural analysis.

References

Comparative

A Head-to-Head Comparison of p38 MAPK Inhibitors Featuring TAK-715

This guide provides a comparative analysis of the p38 mitogen-activated protein kinase (MAPK) inhibitor, TAK-715, alongside other notable p38 inhibitors. The p38 MAPK signaling pathway is a critical regulator of inflamma...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the p38 mitogen-activated protein kinase (MAPK) inhibitor, TAK-715, alongside other notable p38 inhibitors. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in autoimmune diseases and other inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade activated by stress stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β), leading to the downstream activation of transcription factors that drive the expression of pro-inflammatory genes.

p38_signaling_pathway stress Stress Stimuli (e.g., Cytokines, LPS, UV) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk3_6 MKK3/6 map3k->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 downstream Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38->downstream inhibitors p38 Inhibitors (TAK-715, etc.) inhibitors->p38 transcription Transcription Factors (e.g., CREB, AP-1) downstream->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines

Caption: The p38 MAPK signaling cascade.

Comparative Analysis of p38 Inhibitor Potency

The following tables summarize the in vitro and cellular potency of TAK-715 and other p38 inhibitors. Data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Kinase Inhibition
Inhibitorp38α (IC50/Ki)p38β (IC50/Ki)p38γ (IC50/Ki)p38δ (IC50/Ki)Notes
TAK-715 7.1 nM (IC50)[1][2][3][4][5]200 nM (IC50)[1][5]>10 µM (IC50)[1][2]>10 µM (IC50)[1][2]Orally active.[1]
SB-203580 0.1 µM (IC50)[6]0.43 µM (IC50)[6]No inhibition[6]No inhibition[6]A widely used reference compound.
VX-745 (Neflamapimod) 9 nM (Ki)[6]220 nM (Ki)[6]No inhibition[7]-22-fold selectivity for p38α over p38β.[7]
SCIO-469 9 nM (IC50)~90 nM (IC50)--~10-fold selectivity for p38α over p38β.
Losmapimod pKi 8.1pKi 7.6--Orally active.[7]
SB239063 44 nM (IC50)44 nM (IC50)No activityNo activityPotent inhibitor of p38α and p38β.[7]
Cellular Activity
InhibitorAssayCell LineIC50
TAK-715 LPS-induced TNF-α releaseTHP-148 nM[1][2][4][5]
AS1940477 LPS-induced TNF-α releaseHuman PBMC0.45 nM[8]
SB202190 Cell ProliferationMDA-MB-23146.6 µM[9]
SB203580 Cell ProliferationMDA-MB-23185.1 µM[9]

Selectivity Profile

A critical aspect of p38 inhibitor development is selectivity against other kinases to minimize off-target effects.

  • TAK-715 : Shows no inhibitory activity against p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 (IC50 >10 µM for all).[1] However, it does inhibit Casein Kinase Iδ/ε (CK1δ/ε), which may account for its observed effects on Wnt/β-catenin signaling.[1]

  • SCIO-469 : Demonstrates high selectivity, with a >2000-fold preference for p38α over a panel of 20 other kinases.

  • VX-745 : Exhibits 20-fold selectivity for p38α over p38β and no significant inhibition of other MAP kinases or a panel of 50 other kinases at a concentration of 2 µM.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro p38 Kinase Assay

This assay measures the direct inhibitory effect of a compound on p38 kinase activity.

kinase_assay_workflow start Start reagents Prepare Reagents: - Kinase Buffer - p38α Enzyme - ATF-2 Substrate - ATP - Test Inhibitor start->reagents incubation Incubate p38α enzyme with test inhibitor reagents->incubation reaction Initiate kinase reaction by adding ATF-2 substrate and ATP incubation->reaction stop Stop reaction reaction->stop detection Detect phosphorylated ATF-2 (e.g., Western Blot, ELISA, TR-FRET) stop->detection analysis Data Analysis: Calculate IC50 values detection->analysis end End analysis->end

Caption: Workflow for an in vitro p38 kinase assay.

Methodology:

  • Reagent Preparation : A kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20) is prepared.[10] Recombinant active p38α kinase, a substrate such as ATF-2/GST fusion protein, and ATP are diluted in the kinase buffer.[10] Test inhibitors are prepared in a suitable solvent (e.g., DMSO).

  • Inhibitor Pre-incubation : The p38α enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 20 minutes) at room temperature.[10]

  • Kinase Reaction : The kinase reaction is initiated by adding the substrate (e.g., 100 nM ATF-2/GST) and ATP (e.g., 100 µM) to the enzyme-inhibitor mixture.[10] The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

    • Western Blot : Using a phospho-specific antibody for the substrate (e.g., Phospho-ATF-2 (Thr71)).[11]

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) : Using a europium-labeled anti-phospho-antibody and an APC-labeled anti-tag antibody (e.g., anti-GST).[10]

    • ADP-Glo™ Kinase Assay : Measures the amount of ADP produced during the kinase reaction.[12]

  • Data Analysis : The results are used to generate dose-response curves and calculate the IC50 value for the inhibitor.

Cellular TNF-α Release Assay

This assay determines the potency of an inhibitor in a cellular context by measuring the inhibition of TNF-α production in response to an inflammatory stimulus.

tnf_alpha_assay_workflow start Start plate_cells Plate THP-1 cells in a 96-well or 1536-well plate start->plate_cells add_inhibitor Add test inhibitor at varying concentrations plate_cells->add_inhibitor stimulate Stimulate cells with LPS (e.g., 1 µg/mL) add_inhibitor->stimulate incubate Incubate for a defined period (e.g., 4-17 hours) at 37°C stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant measure_tnf Measure TNF-α concentration (e.g., ELISA, HTRF) collect_supernatant->measure_tnf analysis Data Analysis: Calculate IC50 values measure_tnf->analysis end End analysis->end

Caption: Workflow for a cellular TNF-α release assay.

Methodology:

  • Cell Culture : Human monocytic THP-1 cells are cultured and plated in 96-well or 1536-well plates at a specific density (e.g., 4.8 x 10^4 cells/well in 200 µL).[13]

  • Compound Treatment : The cells are treated with various concentrations of the p38 inhibitor.[13]

  • Stimulation : TNF-α production is induced by adding lipopolysaccharide (LPS) to a final concentration of, for example, 1 µg/mL.[13][14]

  • Incubation : The plates are incubated for a period of 4 to 17 hours at 37°C.[13][14]

  • Supernatant Collection : After incubation, the cell culture supernatants are collected.[13]

  • TNF-α Quantification : The concentration of TNF-α in the supernatant is measured using a human TNF-α immunoassay kit, such as a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF)-based assay.[13]

  • Data Analysis : Dose-response curves are generated to determine the IC50 value of the inhibitor for TNF-α release.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

The CIA rat model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[15]

Methodology:

  • Induction of Arthritis :

    • An emulsion is prepared by mixing bovine type II collagen with an equal volume of Complete Freund's Adjuvant.[16]

    • Rats (e.g., Wistar-Lewis) are given a primary immunization via subcutaneous injection of the emulsion at the base of the tail.[15][16]

    • A booster injection can be administered on day 7 after the initial immunization to ensure a high incidence and severity of arthritis.[15]

  • Treatment Protocol :

    • Prophylactic : The test compound (e.g., TAK-715 at 3-30 mg/kg, administered orally) is given starting from the day of the booster injection.[1][17]

    • Therapeutic : Treatment begins after the onset of clinical signs of arthritis.[17]

  • Assessment of Arthritis :

    • Clinical Scoring : The severity of arthritis in each paw is graded on a scale (e.g., 0-4), with a maximum possible score per animal.

    • Paw Volume/Thickness : Paw swelling is measured using a plethysmometer or calipers.[1]

    • Histopathology : At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis : Serum or joint tissue can be collected to measure levels of pro-inflammatory cytokines like TNF-α and IL-1β.[17]

Conclusion

TAK-715 is a potent inhibitor of p38α and p38β MAPK with demonstrated efficacy in cellular and in vivo models of inflammation.[1] When compared to other well-characterized p38 inhibitors, TAK-715 exhibits comparable in vitro potency to compounds like VX-745 and SCIO-469.[6] A key differentiating factor among these inhibitors is their selectivity profile. While TAK-715 has good selectivity against other MAP kinases, its cross-reactivity with CK1δ/ε is a noteworthy characteristic.[1] The choice of a p38 inhibitor for research or therapeutic development will depend on the specific requirements for isoform selectivity, off-target effects, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel p38 MAPK inhibitors.

References

Validation

A Comparative Guide to TAK-715 and AMG-548 in the Inhibition of Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of TAK-715 and AMG-548, focusing on their inhibitory effects on the Wnt signaling pathway. While both c...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of TAK-715 and AMG-548, focusing on their inhibitory effects on the Wnt signaling pathway. While both compounds were initially developed as p38 MAP kinase inhibitors, their off-target effects on the Wnt cascade, a critical pathway in development and disease, have garnered significant scientific interest. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to aid in research and drug development decisions.

Mechanism of Action: A Tale of Two Targets

Both TAK-715 and AMG-548 are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), with TAK-715 showing a preference for the α isoform and AMG-548 also potently inhibiting p38α.[1][2][3][4][5] However, their inhibitory effect on the canonical Wnt signaling pathway is not mediated by their action on p38 MAPK.[6][7] Instead, this inhibition is attributed to their cross-reactivity with Casein Kinase 1 (CK1) isoforms δ and ε, key positive regulators of the Wnt pathway.[2][3][4][5][6][7]

The canonical Wnt signaling pathway is crucial for cell proliferation, differentiation, and migration.[8] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CK1α phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[8][9][10][11] CK1δ and CK1ε are involved in the phosphorylation events that prime β-catenin for degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.[8][12]

TAK-715 and AMG-548 intervene in this pathway by directly inhibiting CK1δ and CK1ε, thereby preventing the initial phosphorylation steps required for β-catenin degradation and effectively mimicking a Wnt-off state.

Quantitative Data Summary

The following tables summarize the inhibitory potencies of TAK-715 and AMG-548 against their primary p38 MAPK targets and their off-target CK1 isoforms.

Table 1: Inhibition of p38 MAPK Isoforms

CompoundTargetIC50 (nM)Ki (nM)Selectivity Notes
TAK-715 p38α7.1[1][4][5]-28-fold more selective for p38α over p38β. No significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1.[1][4]
p38β200-
AMG-548 p38α-0.5[2][3][5]Slightly selective over p38β. >1000-fold selective against p38γ and p38δ.[2][3]
p38β-36[2][3][5]
p38γ-2600[2]
p38δ-4100[2]

Table 2: Inhibition of Casein Kinase 1 Isoforms (Wnt Signaling)

CompoundTargetIC50 (nM)Ki (nM)
TAK-715 CK1δ/εNot explicitly quantified in the provided search results. However, it is stated to inhibit these kinases.[3][6][7]-
AMG-548 CK1δ/εNot explicitly quantified in the provided search results. However, it is stated to directly inhibit these isoforms.[2][3][4][5]-

Note: While the search results confirm the inhibition of CK1δ/ε by both compounds, specific IC50 or Ki values for this interaction were not found in the provided snippets. The primary literature, such as Verkaar et al., 2011, should be consulted for this quantitative data.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of TAK-715 and AMG-548 on Wnt signaling.

β-Galactosidase Fragment Complementation Assay for β-Catenin Nuclear Entry

This assay is used to quantify the nuclear translocation of β-catenin, a key step in Wnt pathway activation.

  • Principle: The assay utilizes two fragments of the β-galactosidase enzyme. One fragment is fused to β-catenin, and the other is localized to the nucleus. When Wnt signaling is activated and β-catenin translocates to the nucleus, the two fragments come into close proximity, reconstituting a functional β-galactosidase enzyme. The enzyme's activity is then measured by the hydrolysis of a substrate, producing a detectable signal (e.g., colorimetric or chemiluminescent).

  • Protocol Outline:

    • Cell Culture and Transfection: Cells (e.g., HEK293T) are cultured in appropriate media and co-transfected with plasmids encoding the β-catenin-enzyme fragment fusion protein and the nuclear-localized enzyme fragment.

    • Compound Treatment: Cells are treated with varying concentrations of TAK-715, AMG-548, or a vehicle control. Wnt signaling can be stimulated using Wnt3a-conditioned media.

    • Cell Lysis: After incubation, cells are lysed to release the cellular components.

    • Enzyme Assay: The cell lysate is incubated with a β-galactosidase substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

    • Signal Detection: The product of the enzymatic reaction is quantified using a spectrophotometer or luminometer. A decrease in signal in the presence of the inhibitors indicates a reduction in β-catenin nuclear translocation.

Western Blot for Phosphorylated Dishevelled (Dvl)

This method is used to assess the phosphorylation status of Dvl, a key cytoplasmic component of the Wnt signaling pathway. Wnt-induced phosphorylation of Dvl leads to a characteristic electrophoretic mobility shift.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with antibodies specific for Dvl to detect changes in its phosphorylation state, which often results in a slower migrating band on the gel.

  • Protocol Outline:

    • Cell Culture and Treatment: Cells (e.g., U2OS-EFC) are cultured and treated with Wnt3a to induce Dvl phosphorylation, in the presence or absence of TAK-715 or AMG-548.

    • Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein from each sample are separated on a polyacrylamide gel.

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against Dvl. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. A reduction in the slower migrating, phosphorylated form of Dvl in the presence of the inhibitors indicates their effect on the Wnt pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the Wnt signaling pathway and a typical experimental workflow for inhibitor testing.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP56 LRP5/6 Co-receptor LRP56->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates Ub Ubiquitin betaCatenin->Ub ubiquitination betaCatenin_n β-catenin betaCatenin->betaCatenin_n translocates Proteasome Proteasome Ub->Proteasome degradation CK1de CK1δ/ε CK1de->betaCatenin phosphorylates TCF_LEF TCF/LEF betaCatenin_n->TCF_LEF binds TargetGenes Wnt Target Genes TCF_LEF->TargetGenes activates transcription TAK715 TAK-715 TAK715->CK1de inhibits AMG548 AMG-548 AMG548->CK1de inhibits Experimental_Workflow cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis Start Seed cells (e.g., HEK293T) Treatment Treat with Wnt3a and Inhibitors (TAK-715 or AMG-548) Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Perform Assay (e.g., β-Galactosidase or Western Blot) Lysis->Assay Detection Signal Detection (Spectrophotometry or Imaging) Assay->Detection Analysis Data Analysis and Comparison Detection->Analysis

References

Comparative

Evaluating the Kinome-Wide Specificity of the p38 MAPK Inhibitor TAK-715: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the kinase selectivity of TAK-715, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). Thr...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the kinase selectivity of TAK-715, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). Through a comparative analysis with other well-characterized p38 MAPK inhibitors, this document offers insights into the specificity of TAK-715, supported by experimental data and detailed protocols.

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] As such, they have emerged as attractive therapeutic targets for a range of inflammatory diseases. TAK-715 is an orally active and potent inhibitor of p38α MAPK.[2] Understanding the kinome-wide specificity of small molecule inhibitors like TAK-715 is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide leverages publicly available kinome scan data to provide a direct comparison of TAK-715's binding affinity across the human kinome with that of other p38 MAPK inhibitors.

Comparative Kinome-Wide Specificity

To objectively assess the specificity of TAK-715, its binding affinities against a broad panel of kinases were compared with those of other known p38 MAPK inhibitors: SB-203580, VX-745, and BIRB-796. The data presented below is derived from KINOMEscan™ assays, a competition binding assay that quantitatively measures the interaction between a test compound and a panel of human kinases.

Data Summary:

The following tables summarize the binding data for TAK-715 and comparator compounds. The results are presented as either the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound (% Control) or as the dissociation constant (Kd), which represents the inhibitor's binding affinity. A lower % Control or Kd value indicates a stronger interaction.

Table 1: Kinome Scan Results for TAK-715 (% Control at 10 µM)

Target KinaseGene Symbol% Control
p38α (MAPK14) MAPK14 <1.0
p38β (MAPK11)MAPK1110.5
p38γ (MAPK12)MAPK12>50
p38δ (MAPK13)MAPK13>50
JNK1MAPK8>50
ERK1MAPK3>50
Selected Off-Targets
GAKGAK1.5
RIPK2RIPK22.0
MAP4K2MAP4K23.5

Data sourced from the LINCS Data Portal (Dataset ID: 20039). This table presents a selection of key on- and off-targets for illustrative purposes.

Table 2: Comparative Kinome Scan Data for p38 MAPK Inhibitors

InhibitorPrimary Target(s)Selectivity Score (S(10))¹Key Off-Targets (Kd in nM or % Control)
TAK-715 p38αNot availableGAK (1.5%), RIPK2 (2.0%), MAP4K2 (3.5%)
SB-203580 p38α, p38β0.04RIPK2 (Kd: 170 nM), GAK (Kd: 230 nM)
VX-745 p38α, p38β0.02Limited off-target data available
BIRB-796 p38α, p38β, p38γ, p38δ0.01JNK2, c-Raf

¹Selectivity Score (S(10)) is defined as the number of kinases inhibited with a Kd < 10-fold the primary target's Kd, divided by the total number of kinases tested. A lower score indicates higher selectivity. Data for BIRB-796 is based on published IC50 values.[3]

Experimental Methodologies

A detailed understanding of the experimental protocols used to generate the kinome-wide specificity data is essential for accurate interpretation.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform from Eurofins DiscoverX is a high-throughput, competition-based binding assay used to determine the interaction of test compounds with a large panel of kinases.

Principle:

The assay relies on the ability of a test compound to compete with a proprietary, immobilized ligand that binds to the active site of a specific kinase. The kinases are tagged with DNA, and the amount of kinase that remains bound to the immobilized ligand after incubation with the test compound is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase, as measured by qPCR, indicates a stronger interaction between the test compound and the kinase.

Detailed Protocol:

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand for 30 minutes at room temperature to create an affinity resin.[4]

  • Blocking: The liganded beads are blocked with excess biotin and washed with a blocking buffer (e.g., SeaBlock with 1% BSA, 0.05% Tween 20, and 1 mM DTT) to minimize non-specific binding.[4]

  • Binding Reaction: The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound in a specialized binding buffer.[4] For single-concentration screening, a standard concentration (e.g., 10 µM) of the test compound is used. For Kd determination, an 11-point, 3-fold serial dilution of the test compound is prepared.

  • Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.[4]

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.[4]

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR.

  • Data Analysis: The results are reported as "% of Control," where the control is a DMSO-only reaction. A value of 100% indicates no inhibition, while a lower percentage signifies stronger binding of the test compound to the kinase. For Kd determination, the data is fitted to a dose-response curve.

Visualizing Cellular Signaling and Experimental Logic

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation.

p38_pathway cluster_upstream Upstream Activators cluster_p38 p38 MAPK cluster_downstream Downstream Effectors Stress/Cytokines Stress/Cytokines MAP3Ks MAP3Ks (e.g., TAK1, ASK1, MEKKs) Stress/Cytokines->MAP3Ks MAP2Ks MAP2Ks (MKK3, MKK6) MAP3Ks->MAP2Ks p38 p38 (α, β, γ, δ) MAP2Ks->p38 MAPKAPKs MAPKAPKs (MK2, MK3) p38->MAPKAPKs Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Regulation MAPKAPKs->Cellular_Response Transcription_Factors->Cellular_Response TAK715 TAK-715 TAK715->p38 kinomescan_workflow cluster_components Assay Components cluster_process Experimental Steps Kinase DNA-tagged Kinase Incubation 1. Incubation & Competition Binding Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor (TAK-715) Inhibitor->Incubation Wash 2. Wash to Remove Unbound Incubation->Wash Elution 3. Elution of Bound Kinase Wash->Elution qPCR 4. Quantification by qPCR Elution->qPCR Data Data Output: % Control or Kd qPCR->Data

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Tak-715

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety, operational, and disposal guidance for the handling of TAK-715, a potent p38 MAPK inhibitor. Adherenc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for the handling of TAK-715, a potent p38 MAPK inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

Immediate Safety and Handling Precautions

TAK-715 is a potent bioactive compound that requires careful handling to avoid exposure. The following personal protective equipment (PPE) is mandatory when working with TAK-715 in solid or solution form.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.Minimizes inhalation of the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Emergency Procedures:

SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Operational Plan: From Receipt to Disposal

A systematic approach to handling TAK-715 is essential to minimize risk and ensure the integrity of research.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory.

  • Store TAK-715 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

2. Preparation of Stock Solutions:

  • All handling of solid TAK-715 should be conducted in a chemical fume hood.

  • To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the solid compound to minimize dust formation.

  • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

3. Experimental Use:

  • Conduct all experiments involving TAK-715 in a designated area.

  • Use appropriate PPE at all times.

  • Avoid the creation of aerosols.

Disposal Plan

Proper disposal of TAK-715 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Waste TypeDisposal Procedure
Solid TAK-715 Collect in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a sealed bag within a designated cytotoxic waste container.[2]
Liquid Waste (e.g., unused solutions) Collect in a sealed, leak-proof, and clearly labeled hazardous waste container compatible with the solvent used. Do not mix with other chemical waste streams unless compatibility is confirmed.
Contaminated PPE Dispose of in a designated cytotoxic waste container.[2]

All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic and chemical waste.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for TAK-715.

ParameterValueReference
IC50 for p38α MAPK 7.1 nM[5]
IC50 for p38β MAPK 200 nM[5]
IC50 for TNF-α release from THP-1 cells 48 nM[5]
In vivo efficacy in a rat arthritis model Significant reduction in paw swelling at 30 mg/kg[6]
Toxicity in Nucleus Pulposus Cells (NPCs) Not toxic at concentrations below 1.0 μM[6]

Experimental Protocols

Detailed Methodology for In Vitro p38 MAPK Inhibition Assay:

This protocol outlines a typical procedure to assess the inhibitory activity of TAK-715 on p38 MAPK.

  • Prepare Reagents:

    • p38α MAPK enzyme

    • ATF-2 (substrate)

    • Kinase assay buffer

    • ATP

    • TAK-715 (serially diluted to desired concentrations)

    • Detection reagent (e.g., ADP-Glo™)

  • Assay Procedure:

    • Add 1 µL of TAK-715 at various concentrations or a vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.[1]

    • Add 2 µL of p38α MAPK enzyme to each well.[1]

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.[1]

    • Incubate the plate at room temperature for 60 minutes.[1]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate at room temperature for 30 minutes.[1]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of TAK-715 relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_MAPK p38_MAPK MKK3/6->p38_MAPK Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis TAK715 TAK715 TAK715->p38_MAPK

Caption: p38 MAPK Signaling Pathway and the inhibitory action of TAK-715.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, TAK-715) Start->Prepare_Reagents Assay_Setup Set up Kinase Assay (Add components to plate) Prepare_Reagents->Assay_Setup Incubation Incubate at RT Assay_Setup->Incubation Stop_Reaction Stop Reaction (Add Detection Reagent) Incubation->Stop_Reaction Signal_Detection Measure Luminescence Stop_Reaction->Signal_Detection Data_Analysis Analyze Data (Calculate IC50) Signal_Detection->Data_Analysis End End Data_Analysis->End

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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